1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
Description
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Properties
CAS No. |
1268810-14-5 |
|---|---|
Molecular Formula |
C10H16O2Si |
Molecular Weight |
196.32 g/mol |
IUPAC Name |
1-(2-trimethylsilylethynyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2Si/c1-13(2,3)8-7-10(9(11)12)5-4-6-10/h4-6H2,1-3H3,(H,11,12) |
InChI Key |
ICEFRTMWNGJLFX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1(CCC1)C(=O)O |
Origin of Product |
United States |
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid CAS number
An In-Depth Technical Guide to 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid (CAS: 1268810-14-5)
Executive Summary
In modern medicinal chemistry and bioconjugation, the demand for bifunctional, sterically constrained building blocks has driven the adoption of specialized unnatural amino acid analogs. 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid (CAS: 1268810-14-5) represents a highly strategic scaffold. By combining a conformationally rigid cyclobutane core with an orthogonally protected alkyne handle, this molecule serves as a premier precursor for Proteolysis Targeting Chimeras (PROTACs), Activity-Based Protein Profiling (ABPP) probes, and peptidomimetics.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, detailing the mechanistic rationale, orthogonal reactivity workflows, and self-validating experimental protocols required to harness this compound effectively.
Physicochemical Properties & Molecular Identity
Before integrating this building block into synthetic pipelines, it is critical to establish its baseline physicochemical parameters. The cyclobutane ring introduces significant steric bulk (an α,α -disubstituted center), while the trimethylsilyl (TMS) group ensures the alkyne remains inert during early-stage functionalization[1].
| Property | Specification |
| Chemical Name | 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid |
| CAS Number | 1268810-14-5 |
| Molecular Formula | C₁₀H₁₆O₂Si |
| Molecular Weight | 196.32 g/mol |
| Melting Point | 69-71 °C (Solvent: Hexane) |
| Structural Features | α,α -disubstituted carboxylic acid; TMS-protected terminal alkyne |
Structural Rationale & Mechanistic Advantages
The architectural design of CAS 1268810-14-5 is not arbitrary; it is engineered to solve specific challenges in drug development.
The Cyclobutane Core (Conformational Restriction): Linear aliphatic linkers often suffer from high entropic penalties upon target binding and are susceptible to rapid metabolic degradation. The cyclobutane ring restricts the dihedral angles of the attached functional groups (the Thorpe-Ingold effect). This rigidity pre-organizes the molecule into a bioactive conformation, enhancing target affinity and dramatically improving microsomal stability compared to unbranched analogs.
The TMS-Protected Alkyne (Orthogonal Reactivity): Terminal alkynes are highly reactive and can undergo unwanted side reactions (e.g., Glaser coupling or nucleophilic attack) during harsh peptide coupling conditions. The bulky 2 acts as a steric shield[2]. It is completely stable to the basic conditions of amide coupling but can be selectively cleaved using fluoride sources (like TBAF) to reveal the terminal alkyne for late-stage Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Structural rationale and functional domains of CAS 1268810-14-5.
Experimental Workflows & Self-Validating Protocols
To utilize this compound, researchers must execute a three-stage orthogonal workflow: Amide Coupling, TMS Deprotection, and Click Chemistry. Because the carboxylic acid is attached to a fully substituted tertiary carbon, it is highly sterically hindered. Standard coupling reagents (like EDC/NHS) often fail or result in low yields[3].
Protocol 1: Amide Coupling of the Sterically Hindered Carboxylic Acid
To overcome the steric bulk of the cyclobutane ring, highly reactive uronium salts such as HATU or phosphonium salts like PyAOP must be employed[3].
Mechanistic Note: When using HATU with highly nucleophilic aliphatic amines, there is a risk of 4[4]. Using a less nucleophilic base like 2,6-lutidine or strict stoichiometric control minimizes this risk.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.
-
Add 1.2 eq of HATU (or PyAOP for extremely hindered amines) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Slowly add 1.1 eq of the target amine.
-
Validation: Monitor the reaction via LC-MS. The mass of the TMS group (+72 Da) must remain intact in the product mass trace.
-
Workup: Quench with saturated NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: Chemoselective TMS Deprotection
Once the amide bond is formed, the TMS group must be removed to reveal the terminal alkyne. The silicon-fluorine bond is exceptionally strong (582 kJ/mol), making 5 the reagent of choice for rapid, chemoselective cleavage[5].
Step-by-Step Methodology:
-
Dissolve the TMS-protected amide in anhydrous THF (0.1 M) and cool to 0 °C.
-
Add 1.1 eq of TBAF (1.0 M solution in THF) dropwise.
-
Stir for 15–30 minutes. Causality Check: Prolonged exposure to TBAF can cause side reactions; strict time monitoring via TLC is required.
-
Validation: LC-MS will show a mass shift of -72 Da, confirming the loss of the -Si(CH₃)₃ group.
-
Filter through a short silica pad to remove tetrabutylammonium salts, and concentrate under reduced pressure.
Protocol 3: Late-Stage CuAAC (Click Chemistry)
The revealed terminal alkyne is now primed for bioorthogonal conjugation with an azide-bearing target (e.g., a fluorophore or a second pharmacophore)[6].
Step-by-Step Methodology:
-
Dissolve the terminal alkyne and 1.0 eq of the target azide in a 1:1 mixture of t-BuOH and H₂O.
-
Add 0.1 eq of CuSO₄·5H₂O and 0.2 eq of Sodium Ascorbate (to reduce Cu(II) to the active catalytic Cu(I) species in situ).
-
Stir at room temperature for 2–4 hours until complete conversion to the 1,4-disubstituted triazole is observed.
Caption: Orthogonal reactivity workflow for CAS 1268810-14-5 in bioconjugation.
Applications in Drug Development
1. PROTAC Linker Engineering: In the design of targeted protein degraders, linker flexibility often leads to off-target effects. Incorporating the cyclobutane motif of CAS 1268810-14-5 introduces a rigid "kink" in the linker, optimizing the spatial distance and orientation between the E3 ligase ligand and the target protein ligand.
2. Activity-Based Protein Profiling (ABPP): The alkyne handle serves as an ideal bioorthogonal tag. Once a probe incorporating this building block covalently binds to its target enzyme in live cells, the cells are lysed, and a fluorophore-azide is "clicked" onto the alkyne for visualization and pull-down assays.
3. Peptidomimetics: By replacing natural amino acids with this α,α -disubstituted cyclobutane analog, researchers can synthesize peptides that are highly resistant to proteolytic cleavage, drastically increasing their half-life in vivo.
References
- Guidechem.C10H16O2Si ISOMER Products Directory: 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid.
- ConnectSci.Alkyne-Substituted Fimbrolide Analogues as Novel Bacterial Quorum-Sensing Inhibitors.
- Aure Chemical.Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.
- National Institutes of Health (PMC).
- ResearchGate.Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ACS Publications.Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
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- 6. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
An in-depth analysis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid reveals a molecule of significant interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic pathway, and its potential applications, particularly as a versatile building block in drug discovery. The unique combination of a strained cyclobutane ring, a protected terminal alkyne, and a carboxylic acid functional group offers a rich platform for chemical modification and incorporation into larger, more complex structures.
Predicted Physicochemical and Spectroscopic Properties
While specific experimental data for 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid is not extensively documented in publicly available literature, its properties can be reliably predicted based on the well-understood characteristics of its constituent functional groups. The molecule's structure consists of a cyclobutane ring substituted at the C1 position with both a carboxylic acid group and a trimethylsilyl (TMS)-protected ethynyl group.
Structural and Physical Properties
The properties of the core structure can be inferred from related compounds like cyclobutanecarboxylic acid and ethynylcyclobutane.[1][2][3] The presence of the carboxylic acid group is expected to increase the melting and boiling points compared to a simple substituted cyclobutane due to hydrogen bonding capabilities. The bulky trimethylsilyl group will influence the molecule's crystallinity and solubility.
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₁₀H₁₆O₂Si | Derived from the chemical structure. |
| Molecular Weight | 196.32 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or oil. | Based on similar carboxylic acids and silyl-alkynes. |
| Melting Point | Predicted to be a low-melting solid. | Carboxylic acids are often solid at room temperature.[2] |
| Boiling Point | > 200 °C (Predicted, with potential decomposition) | High due to the carboxylic acid and molecular weight. |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, EtOAc); slightly soluble in water. | The nonpolar TMS and cyclobutane groups contrast with the polar carboxylic acid.[1] |
Predicted Spectroscopic Data
The spectroscopic signature of this molecule can be predicted with a high degree of confidence, which is crucial for its identification and characterization during synthesis.[4]
| Technique | Expected Features |
| ¹H NMR | - A singlet at ~0.2 ppm (9H) for the Si(CH₃)₃ protons. - Multiplets in the range of 1.8-2.8 ppm for the cyclobutane ring protons (6H). - A broad singlet at >10 ppm for the carboxylic acid proton (-COOH), which is D₂O exchangeable. |
| ¹³C NMR | - A signal near 0 ppm for the Si(CH₃)₃ carbons. - Signals for the cyclobutane ring carbons. - Two signals for the alkyne carbons (C≡C) between 85-105 ppm. - A signal for the quaternary cyclobutane carbon. - A signal for the carboxylic acid carbonyl carbon (>170 ppm). |
| IR Spectroscopy | - A very broad O-H stretch from ~2500-3300 cm⁻¹ for the carboxylic acid. - A sharp C=O stretch around 1700-1725 cm⁻¹ for the carboxylic acid.[4] - A weak C≡C stretch around 2170-2180 cm⁻¹ for the silyl-alkyne.[4] - A strong Si-C stretch around 1250 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic fragmentation patterns including the loss of the TMS group, COOH, and fragments of the cyclobutane ring. |
Proposed Synthesis and Reactivity
A plausible and efficient synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid can be designed using commercially available starting materials and established synthetic methodologies.
Synthetic Strategy
A robust synthetic approach involves the nucleophilic addition of a trimethylsilylethynyl group to a cyclobutanone derivative, followed by functional group manipulation to install the carboxylic acid. A proposed multi-step synthesis is outlined below:
-
Preparation of 1-cyanocyclobutanol: Reaction of cyclobutanone with trimethylsilyl cyanide (TMSCN) followed by hydrolysis provides the cyanohydrin.
-
Dehydration to 1-cyanocyclobutene: Acid-catalyzed dehydration of the cyanohydrin yields 1-cyanocyclobutene.
-
Hydrolysis to Cyclobutanecarboxylic Acid: This step is a placeholder for a more direct route. A more efficient strategy starts with diethyl 1,1-cyclobutanedicarboxylate.
-
Alternative Route - Alkynylation: A more direct pathway starts from a suitable 1-substituted cyclobutane. For instance, the reaction of a Grignard reagent derived from (trimethylsilyl)acetylene with cyclobutanone would yield 1-[(trimethylsilyl)ethynyl]cyclobutanol.
-
Oxidation: Subsequent oxidation of the tertiary alcohol to the corresponding carboxylic acid would be challenging. Therefore, a more viable route starts with a precursor already containing the carboxylate functionality.
-
Proposed Viable Route:
-
Step 1: Mono-hydrolysis of Diethyl 1,1-cyclobutanedicarboxylate: Carefully controlled hydrolysis of diethyl 1,1-cyclobutanedicarboxylate[5] can yield the mono-ester, mono-acid.
-
Step 2: Conversion to an Acyl Chloride and then to a Diazo Ketone: The carboxylic acid is converted to an acyl chloride, which is then reacted with diazomethane to form a diazo ketone.
-
Step 3: Arndt-Eistert Homologation: This sequence would insert a methylene group, leading to a cyclobutaneacetic acid derivative. This is not the target molecule.
-
Let's propose a more direct, albeit hypothetical, pathway:
-
Starting Material: 1-Iodo-cyclobutanecarboxylic acid ethyl ester.
-
Step 1: Sonogashira Coupling: A palladium-catalyzed Sonogashira coupling reaction between the iodo-ester and (trimethylsilyl)acetylene would install the desired ethynyl group.
-
Step 2: Saponification: Base-catalyzed hydrolysis (saponification) of the ethyl ester would yield the target molecule, 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid.
Caption: Proposed Sonogashira coupling and saponification route.
Chemical Reactivity
The molecule possesses three distinct reactive sites:
-
Carboxylic Acid: This group can undergo standard transformations such as esterification, conversion to acid chlorides, and amide bond formation, providing a key handle for conjugation.[6]
-
Trimethylsilyl-protected Alkyne: The TMS group serves as a protecting group for the terminal alkyne. It is stable under many reaction conditions but can be selectively removed using fluoride reagents (e.g., TBAF) or basic conditions to reveal the terminal alkyne.
-
Terminal Alkyne (after deprotection): The deprotected alkyne is highly versatile. It can participate in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry)[7], Sonogashira couplings, and other reactions characteristic of terminal alkynes.
-
Cyclobutane Ring: The cyclobutane scaffold is relatively inert but provides conformational rigidity.[8] Its puckered nature can be exploited to orient substituents in specific three-dimensional arrangements, a valuable attribute in drug design.[8]
Experimental Protocols for Synthesis and Characterization
The following are generalized, self-validating protocols that a researcher would employ for the synthesis and characterization of a novel compound like 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid.
General Protocol for Sonogashira Coupling
This protocol describes the general procedure for coupling an aryl or alkyl halide with a terminal alkyne.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the alkyl halide (1.0 equiv.), Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (e.g., (trimethylsilyl)acetylene, 1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst.[9]
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
General Protocol for Saponification
This protocol describes the hydrolysis of an ester to a carboxylic acid.
-
Reaction Setup: Dissolve the ester (1.0 equiv.) in a mixture of an alcohol (e.g., ethanol) and water.
-
Base Addition: Add an aqueous solution of a base (e.g., NaOH or LiOH, 2-5 equiv.).[10]
-
Monitoring: Stir the mixture at room temperature or with heating, monitoring the reaction progress by TLC until the ester is no longer present.
-
Acidification: Cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylate salt, precipitating the carboxylic acid.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the carboxylic acid.
Analytical Workflow for Characterization
A systematic workflow is essential to confirm the structure and purity of the synthesized compound.
Caption: Standard workflow for compound purification and analysis.
Potential Applications in Drug Discovery
The unique structural motifs of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid make it a highly valuable building block in the field of drug discovery.[][12][13]
-
Scaffold for Bioisosterism: The cyclobutane ring is increasingly used as a bioisostere for phenyl rings or larger cyclic systems.[8] Its three-dimensional, puckered structure can improve metabolic stability, reduce planarity, and provide a rigid scaffold to orient pharmacophoric groups in a desired vector, potentially enhancing binding affinity to biological targets.[8]
-
Linker for PROTACs and ADCs: After deprotection of the alkyne, the molecule can be used in click chemistry to link a warhead (a molecule that binds to a target protein) to other components, such as a ligand for an E3 ubiquitin ligase in Proteolysis Targeting Chimeras (PROTACs) or an antibody in Antibody-Drug Conjugates (ADCs).
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an ideal candidate for FBDD. The carboxylic acid can form key interactions (e.g., hydrogen bonds) with a target protein, while the alkyne provides a vector for growing the fragment into a more potent lead compound.
Conclusion
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid represents a promising and versatile chemical entity. While direct experimental data remains to be fully reported, its properties and reactivity can be confidently predicted. The convergence of a conformationally rigid cyclobutane core, a versatile carboxylic acid handle, and a protected alkyne ready for click chemistry or other transformations makes it a powerful building block for constructing novel therapeutics and advanced materials. The synthetic strategies and analytical protocols outlined in this guide provide a solid foundation for researchers looking to synthesize and utilize this compound in their work.
References
- Spectroscopic Data. (n.d.). AWS.
- Supporting Information (SI). (n.d.). The Royal Society of Chemistry.
- 1-(TRIMETHYLSILYL)CYCLOBUTANECARBOXYLIC ACID AldrichCPR. (n.d.). Sigma-Aldrich.
- EXPERIMENTAL SECTION. (2022, April 1). eScholarship.org.
- Useful Spectroscopic Data. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- Experimental procedures and spectral data. (n.d.). Beilstein Journals.
- Cyclobutanecarboxylic acid Formula. (n.d.). ECHEMI.
- (1r,3r)-3-ethynylcyclobutane-1-carboxylic acid. (2025, October 21). AiFChem.
- Dabrowski, J. A., Moebius, D. C., Wommack, A. J., Kornahrens, A. F., & Kingsbury, J. S. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters, 12(16), 3598–3601.
- Cyclobutanecarboxylic acid. (n.d.). Wikipedia.
- CASRN Chemical Abstracts Service (CAS) Registry Number. (n.d.). EPA.
- Ethyl cyclobutanecarboxylate. (n.d.). CAS Common Chemistry.
- Ethynylcyclobutane. (n.d.). PubChem.
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- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.).
- Zhou, C., et al. (2014). The application of click chemistry in the synthesis of agents with anticancer activity. Current Medicinal Chemistry, 21(11), 1284-1301.
- Preparation of optically active bicyclodihydrosiloles by a radical cascade reaction. (2013, July 4).
- Preparation method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.
- 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. (n.d.).
- Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. (n.d.). ResearchGate.
- Application of Organic Synthesis in New Drug Discovery. (n.d.). BOC Sciences.
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- 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid. (n.d.). BLD Pharm.
- diethyl 1,1-cyclobutanedicarboxylate. (2025, May 20).
- Synthesis and Characterization of a Cyclobutane Duocarmycin Derivative Incorporating the CbBI. (n.d.). PMC.
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Application Notes & Protocols: 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid as a Rigid Linker for Advanced PROTAC Design
Introduction: The Critical Role of Linkers in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three distinct components: a ligand for a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][2][3][4] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]
While significant focus is often placed on the warhead (POI ligand) and E3 ligase anchor, the linker is far from a passive spacer.[1][5] Its length, rigidity, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, cellular permeability, and overall pharmacokinetic properties.[1][6][7] Linker design has evolved from simple, flexible polyethylene glycol (PEG) or alkyl chains to more sophisticated structures designed to impart specific conformational control and physicochemical advantages.[1][6]
This guide focuses on a specialized linker building block, 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid , and its application in constructing PROTACs with enhanced properties.
Rationale for Use: The Advantage of Rigid, 3D-Scaffold Linkers
The conformational flexibility of early-generation linkers, such as long alkyl chains, can be a double-edged sword. While it allows the two ends of the PROTAC to readily find their respective binding partners, it can also lead to a high entropic penalty upon formation of the ternary complex, potentially destabilizing it. Furthermore, excessive flexibility can result in poor pharmacokinetics and off-target effects.
Rigid linkers, particularly those incorporating cyclic scaffolds like cyclobutane, offer several compelling advantages:
-
Conformational Pre-organization: Cycloalkane-based structures introduce rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[1]
-
Improved Selectivity: By locking the molecular conformation and reducing rotational freedom, rigid linkers can enhance selectivity for the target protein.[1]
-
Enhanced Physicochemical Properties: The introduction of sp³-rich, three-dimensional scaffolds like cyclobutane can improve properties such as aqueous solubility and metabolic stability compared to linear, hydrophobic alkyl chains.[1] This can lead to better pharmacokinetics and bioavailability.[1]
-
Vectorial Control: The defined geometry of the cyclobutane ring provides precise control over the exit vectors of the linker, allowing for more rational design of the PROTAC architecture.
The subject of this guide, 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid, combines the benefits of a rigid cyclobutane core with the synthetic versatility of a protected alkyne and a carboxylic acid handle, making it a powerful building block for advanced PROTAC design.
Physicochemical Properties and Key Features
This linker component offers a unique combination of features that address several challenges in PROTAC development.
| Property | Feature | Advantage in PROTAC Design |
| Core Scaffold | Cyclobutane | Introduces 3D-character and rigidity, improving metabolic stability and pre-organizing ligands for optimal ternary complex formation.[1] |
| Functionality 1 | Carboxylic Acid | Provides a versatile handle for standard amide bond coupling to amine-functionalized E3 ligase ligands (e.g., pomalidomide analogues) or POI ligands.[8] |
| Functionality 2 | Trimethylsilyl (TMS)-protected Alkyne | The TMS group protects the terminal alkyne during initial coupling steps.[9] It can be selectively removed under mild conditions to reveal the alkyne for subsequent click chemistry (CuAAC) reactions.[9][10][11] |
| Synthetic Utility | Orthogonal Handles | The carboxylic acid and protected alkyne allow for a modular and sequential PROTAC assembly strategy, enhancing synthetic tractability. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of the linker building block and its incorporation into a model PROTAC.
Synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
While this building block is commercially available (CAS Number: 97592-20-6), this section outlines a representative synthetic route for laboratories that may wish to produce it or its analogues. The synthesis of related cyclobutane derivatives has been described in the literature, providing a foundation for this procedure.[12][13][14]
Caption: Synthetic workflow for the linker building block.
Protocol:
-
Step 1: Synthesis of 1-Ethynylcyclobutanol.
-
To a solution of trimethylsilylacetylene in anhydrous THF cooled to -78 °C, add n-butyllithium dropwise under an inert atmosphere (N₂ or Ar).
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of cyclobutanone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude TMS-protected alcohol is then deprotected using a mild fluoride source like tetrabutylammonium fluoride (TBAF) in THF or potassium carbonate in methanol to yield 1-ethynylcyclobutanol.[10][15] Purify by column chromatography.
-
-
Step 2: Synthesis of 1-Ethynylcyclobutanecarboxylic Acid.
-
Dissolve 1-ethynylcyclobutanol in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add two equivalents of n-butyllithium dropwise and allow the mixture to warm to 0 °C for 1 hour.
-
Bubble dry CO₂ gas through the solution for 2-3 hours or add an excess of crushed dry ice.
-
Allow the reaction to warm to room temperature overnight.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid. Purify by recrystallization or column chromatography.
-
-
Step 3: TMS Protection.
-
This step is often integrated or performed on a precursor. If starting from 1-ethynylcyclobutanecarboxylic acid, protection of the carboxylic acid may be necessary before TMS protection of the alkyne. A more direct route involves carboxylation of TMS-protected 1-ethynylcyclobutanol.
-
(Note: This is a generalized procedure. Researchers should consult relevant literature for specific reaction conditions and scale-up considerations.)
Protocol for PROTAC Assembly
This protocol describes a modular approach to PROTAC synthesis using the linker. It involves two key coupling reactions: an amide bond formation and a copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."
Caption: Modular workflow for PROTAC synthesis.
Part A: Amide Coupling
-
Activation of Carboxylic Acid:
-
Dissolve 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid (1.0 eq) in an anhydrous solvent like DMF or DCM.
-
Add a coupling agent such as EDC (1.2 eq) and an activator like HOBt (1.2 eq) or HATU (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
-
Coupling Reaction:
-
To the activated acid solution, add the amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative) (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify the resulting Intermediate A by flash column chromatography.
-
Part B: TMS Deprotection
-
Reaction Setup:
-
Dissolve Intermediate A (1.0 eq) in a suitable solvent system (e.g., THF or Methanol).
-
For fluoride-mediated deprotection, add TBAF (1.1 eq, 1M solution in THF) and stir at room temperature for 1-2 hours.[9][11]
-
Alternatively, for base-mediated deprotection, add a catalytic amount of K₂CO₃ and stir in methanol for 2-4 hours.[15]
-
Monitor the complete removal of the TMS group by LC-MS.
-
-
Workup and Purification:
-
Concentrate the reaction mixture.
-
Perform an aqueous workup and extract the product.
-
Dry the organic layer, concentrate, and purify Intermediate B by column chromatography to yield the terminal alkyne.
-
Part C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup:
-
Dissolve Intermediate B (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in a solvent mixture, typically t-BuOH/H₂O or DMF.
-
Add copper(II) sulfate pentahydrate (0.1 eq) followed by sodium ascorbate (0.2 eq).
-
Stir the reaction vigorously at room temperature for 8-16 hours. The formation of a triazole ring links the two fragments.[6]
-
-
Workup and Final Purification:
-
Upon completion (monitored by LC-MS), dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final PROTAC compound using preparative HPLC to ensure high purity required for biological assays.
-
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Case Study & Data Interpretation (Hypothetical)
To illustrate the potential impact of this linker, consider a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), using a JQ1-analogue as the warhead and a pomalidomide-analogue to recruit the Cereblon (CRBN) E3 ligase.[16][17]
| PROTAC Compound | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | CLogP | Permeability (Pₑ, 10⁻⁶ cm/s) |
| PROTAC-PEG4 | Flexible (4-unit PEG) | 25 | 90 | 4.5 | 1.2 |
| PROTAC-C8 | Flexible (C8 alkyl) | 35 | 85 | 5.8 | 0.8 |
| PROTAC-Cyclo | Rigid (Cyclobutane-ethynyl) | 8 | 95 | 4.1 | 3.5 |
Interpretation of Results:
-
Degradation Potency (DC₅₀ & Dₘₐₓ): The PROTAC-Cyclo, incorporating the 1-ethynylcyclobutanecarboxylic acid-derived linker, shows a significantly lower half-maximal degradation concentration (DC₅₀) and a higher maximal degradation level (Dₘₐₓ). This suggests the rigid cyclobutane linker successfully pre-organizes the warhead and anchor into a highly stable and productive ternary complex (BRD4-PROTAC-CRBN).
-
Physicochemical Properties (CLogP & Permeability): The cyclobutane-containing PROTAC exhibits a lower calculated LogP (CLogP) compared to the linear C8 alkyl linker, indicating reduced lipophilicity. This, combined with the rigid 3D structure, likely contributes to its superior cell permeability (Pₑ), a common challenge for large PROTAC molecules which often fall into the "beyond Rule of 5" chemical space.[7]
Conclusion and Future Perspectives
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid is a versatile and powerful building block for the modern PROTAC designer. Its inherent rigidity, combined with orthogonal synthetic handles, enables the construction of PROTACs with potentially superior degradation potency and improved pharmacokinetic profiles compared to those built with traditional flexible linkers. The ability to impart conformational constraint is a key strategy in optimizing the delicate protein-protein interactions within the ternary complex. As the field of targeted protein degradation continues to advance, the rational design of linkers using such sophisticated, sp³-rich scaffolds will be paramount to developing the next generation of potent and bioavailable PROTAC therapeutics.
References
- Gong, H. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Journal of Chemistry, 2020, 1-12.
-
ResearchGate. (n.d.). Deprotection of a) the TMS-protected alkyne of 1 b with b) the... [Scientific Diagram]. Retrieved from [Link]
- Rane, D., et al. (2023). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 28(13), 5183.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1159-1171.
- Eriksson, M. C., et al. (2013). AMINOCARBONYLATION OF 5-BROMOPYRIMIDINE. Organic Syntheses, 90, 316-326.
- Edmondson, S. D., et al. (2019). PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 29(14), 1735-1744.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1159-1171.
-
ResearchGate. (n.d.). Physicochemical properties of compounds [Scientific Diagram]. Retrieved from [Link]
-
SYNthesis med chem. (n.d.). PROTACs & Molecular Glues. Retrieved from [Link]
- MDPI. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 30(19), 4567.
- Conly, J. C. (1963). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society, 85(3), 484-486.
- Kolar, M., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 145.
- arXiv. (2024). Machine learning in PROTAC linker design. arXiv:2406.16681.
- Cecchini, C. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(5), 458-463.
- ScholarWorks. (2023).
- Boger, D. L., et al. (2008). Synthesis and Characterization of a Cyclobutane Duocarmycin Derivative Incorporating the CbBI (1,2,10,11-tetrahydro-9H-cyclobuta[c]benzo[e]indol-4-one) Alkylation Subunit. The Journal of Organic Chemistry, 73(15), 5961-5972.
- arXiv. (2024). The peculiarities of PROTAC linker design. arXiv:2406.16681v1.
- Royal Society of Chemistry. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Organic & Biomolecular Chemistry, 19(33), 7171-7175.
- MDPI. (2019, September 23). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 24(19), 3456.
- ResearchGate. (2022, October 2).
- Langhals, H. (1995). CYCLIC CARBOXYLIC IMIDE STRUCTURES AS STRUCTURE ELEMENTS OF HIGH STABILITY. NOVEL DEVELOPMENTS IN PERYLENE DYE CHEMISTRY. HETEROCYCLES, 40(1), 477-500.
- YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2024, August 31).
- Sciforum. (2024, November 15). The perspectives of synthetic aducts (salts) of NitroxolineTM and 2-Aminoquinolin-8-ol as promising antibacterial agents.
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. mdpi.com [mdpi.com]
- 3. Untitled Document [arxiv.org]
- 4. Applicability of KEAP1 E3 Ligase to the PROTAC Platform [yakhak.org]
- 5. arxiv.org [arxiv.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 14. Synthesis and Characterization of a Cyclobutane Duocarmycin Derivative Incorporating the CbBI (1,2,10,11-tetrahydro-9H-cyclobuta[c]benzo[e]indol-4-one) Alkylation Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of Cyclobutane and Bicyclo[1.1.1]pentane Scaffolds to Enhance Metabolic Stability
Executive Summary
The optimization of absorption, distribution, metabolism, and excretion (ADME) properties is a cornerstone of modern drug discovery. A frequent liability in lead optimization is rapid metabolic clearance mediated by Cytochrome P450 (CYP450) enzymes. Traditional approaches to block metabolic soft spots—such as the introduction of halogens or the removal of lipophilic appendages—often compromise target binding affinity or aqueous solubility. Recently, the strategic incorporation of strained carbocycles, specifically cyclobutanes and bicyclo[1.1.1]pentanes (BCPs), has emerged as a highly effective bioisosteric replacement strategy to improve metabolic stability while maintaining or enhancing physicochemical properties[1].
Mechanistic Rationale: Why Cyclobutanes?
Replacing metabolically labile groups (e.g., gem-dimethyls, flexible aliphatic chains, or planar phenyl rings) with cyclobutane or BCP scaffolds leverages several fundamental physical organic chemistry principles[2]:
-
Conformational Restriction & Puckering: Unlike flexible acyclic alkanes, the cyclobutane ring adopts a rigid, puckered conformation (dihedral angle ~30°) to relieve torsional strain[1]. This specific 3D architecture restricts the molecule from adopting the necessary transition-state geometries required to fit into the catalytic pocket of CYP450 enzymes.
-
Increased C-H Bond Dissociation Energy: The internal ring strain of cyclobutane alters the hybridization of its carbon atoms. The C-C bonds have increased p-character, which forces the C-H bonds to adopt greater s-character[1]. This increases the bond dissociation energy of the C-H bonds, making them significantly less susceptible to hydrogen atom abstraction during CYP-mediated oxidation.
-
Escape from Planarity: BCPs act as excellent bioisosteres for para-substituted phenyl rings. By transitioning from a flat, sp2-hybridized aromatic system to a 3D, sp3-rich BCP scaffold, medicinal chemists can mitigate oxidative liabilities (like epoxidation or aromatic hydroxylation) and reduce susceptibility to amide hydrolysis, all while improving aqueous solubility[3].
Caption: Structural logic of cyclobutane and BCP incorporation for CYP450 evasion.
Case Studies & Quantitative Impact
The utility of these scaffolds is well-documented in recent clinical and preclinical developments. For instance, in the development of the IDH1 inhibitor Ivosidenib, replacing a metabolically unstable cyclohexyl amine with a difluorocyclobutanyl amine drastically decreased metabolic clearance, moving it into a highly favorable pharmacokinetic range[4].
Similarly, in the design of Acetyl-CoA Carboxylase (ACC) allosteric inhibitors for NASH, cyclizing a gem-dimethyl group into a cyclobutane ring enhanced hydrophobic interactions with Trp681 while decreasing intravenous clearance by 3-fold[5]. Furthermore, replacing a central phenyl ring with a BCP in IDO1 inhibitors successfully mitigated amide hydrolysis, vastly improving the half-life without sacrificing potency[3].
Table 1: Pharmacokinetic Impact of Cyclobutane/BCP Incorporation
| Compound Class | Original Scaffold | Modified Scaffold | Metabolic Impact / PK Improvement | Target / Indication | Ref |
| IDH1 Inhibitor (Ivosidenib) | Cyclohexyl amine | Difluorocyclobutyl amine | Shifted clearance from high to medium range | IDH1 (Oncology) | [4] |
| ACC Inhibitor | gem-Dimethyl | Cyclobutane | 3-fold decrease in IV clearance; T1/2 extended to 3.3 h | ACC1/2 (NASH) | [5] |
| IDO1 Inhibitor | Phenyl ring | Bicyclo[1.1.1]pentane | Mitigated amide hydrolysis; preserved potency | IDO1 (Immuno-oncology) | [3] |
Self-Validating Experimental Protocols
To empirically validate the metabolic stability gained by cyclobutane/BCP incorporation, a robust, self-validating in vitro microsomal stability assay is required. This protocol does not merely generate a half-life; it incorporates internal controls to distinguish between CYP-mediated metabolism and inherent chemical instability.
Caption: Self-validating in vitro microsomal stability assay workflow.
Protocol: High-Throughput In Vitro Liver Microsomal Stability Assay
Causality Note: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes but lack soluble Phase II enzymes (unless specific cofactors like UDPGA are added). This isolates Phase I oxidative metabolism for targeted assessment of the cyclobutane scaffold's resistance to oxidation.
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-dehydrogenase).
-
100 mM Potassium Phosphate Buffer (pH 7.4, 37°C).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Preparation of Working Solutions:
-
Dilute the test compound (cyclobutane analog) and standard controls (Verapamil as high-clearance positive control; Warfarin as low-clearance negative control) in DMSO, then into phosphate buffer to a final assay concentration of 1 µM.
-
Rationale: Keeping organic solvent <0.1% prevents solvent-mediated inhibition or denaturation of CYP enzymes.
-
-
Microsome Incubation Mixture:
-
In a 96-well plate, combine the test compound (1 µM) with HLMs (final protein concentration 0.5 mg/mL) in phosphate buffer.
-
Self-Validation Step: Prepare a "-NADPH" control well for each compound. Rationale: If the compound degrades in the absence of NADPH, the instability is chemical or mediated by non-CYP hydrolases, proving the degradation is not CYP450 oxidation.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 5 minutes.
-
Rationale: Ensures thermal equilibration so that enzyme kinetics are not skewed by temperature gradients during the initial reaction phase.
-
-
Reaction Initiation:
-
Add the NADPH regenerating system to all wells (except the -NADPH controls) to initiate the reaction. Start the timer.
-
-
Time-Course Sampling & Quenching:
-
At predetermined time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into 150 µL of the ice-cold Quenching Solution.
-
Rationale: Cold ACN instantly denatures the CYP enzymes, stopping the reaction precisely at the time point. It also precipitates microsomal proteins, which is critical to prevent LC-MS/MS column clogging and ion suppression.
-
-
Centrifugation & Analysis:
-
Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean plate for LC-MS/MS analysis. Quantify the remaining parent compound relative to the internal standard.
-
-
Data Processing:
-
Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life ( T1/2=0.693/k ) and intrinsic clearance ( CLint=(k∗Vincubation)/Mmicrosomes ).
-
Conclusion
The integration of cyclobutane and bicyclo[1.1.1]pentane scaffolds represents a sophisticated application of physical organic chemistry to solve pharmacokinetic liabilities. By understanding the causality between ring strain, C-H bond hybridization, and CYP450 active site geometry, medicinal chemists can rationally design molecules that resist metabolic degradation while maintaining ideal drug-like properties.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
Overview & Physicochemical Profiling
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid is a bifunctional building block highly valued in drug development for introducing rigid, alkyne-substituted cyclobutane motifs. The molecule features two sensitive functional groups that dictate its purification strategy: a carboxylic acid (prone to streaking on silica) and a TMS-protected alkyne (labile under strong acidic or basic conditions).
Quantitative Physicochemical Data
Understanding the baseline properties of this compound is critical for designing a self-validating purification workflow.
| Property | Value | Clinical/Synthetic Relevance |
| Chemical Name | 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid | Target molecule |
| CAS Number | 1268810-14-5[1] | Identification and procurement |
| Molecular Formula | C10H16O2Si[1] | Mass spectrometry validation |
| Molecular Weight | 196.32 g/mol [1] | Stoichiometry and yield calculations |
| Melting Point | 69-71 °C[1] | Indicator of purity; prone to oiling out if impure |
| Estimated pKa | ~3.8 - 4.4[2] | Dictates pH requirements for liquid-liquid extraction |
Purification Workflow Diagram
The following decision tree outlines the recommended purification logic. It is designed to minimize TMS cleavage while ensuring the complete removal of desilylated byproducts.
Caption: Workflow for the purification of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid.
Troubleshooting & FAQs
Q1: Why does my TMS group cleave during standard acid-base extraction?
Causality: The trimethylsilyl (TMS) group on an alkyne is sterically accessible and highly labile to both strong bases (via nucleophilic attack by hydroxide on silicon) and strong acids (via electrophilic protonation of the alkyne followed by C-Si bond cleavage)[3][4]. Standard extraction protocols often use 1M NaOH or 1M HCl, which are too harsh for this substrate and will result in spontaneous deprotection. Solution: Buffer your extraction. Use a mild base like saturated aqueous NaHCO3 (pH ~8) to deprotonate the carboxylic acid. For the re-protonation step, use 1M Citric Acid or carefully titrate with 1M HCl strictly to pH 3-4. The pKa of the cyclobutanecarboxylic acid moiety is approximately 4.4[2]; dropping the pH to 3 ensures >90% protonation without triggering acid-catalyzed desilylation.
Q2: I observe significant streaking and poor resolution during silica gel chromatography. How do I fix this?
Causality: Carboxylic acids interact strongly via hydrogen bonding with the free silanol (-SiOH) groups on the stationary phase of standard silica gel. This causes non-linear adsorption isotherms, resulting in broad, tailing peaks that co-elute with structurally similar impurities (like the desilylated alkyne). Solution: Suppress the ionization of the carboxylic acid by adding a volatile organic acid to your mobile phase. Adding 1% v/v Acetic Acid (AcOH) or Formic Acid to your Hexanes/Ethyl Acetate eluent will protonate the silanol groups and keep the target molecule in its neutral state, resulting in sharp, well-resolved bands.
Q3: My purified product is "oiling out" as a viscous liquid at room temperature instead of forming crystals. What is going wrong?
Causality: The pure compound has a relatively low melting point of 69-71 °C[1]. According to freezing-point depression principles, even minor impurities (such as 2-5% of the desilylated byproduct or residual extraction solvents like EtOAc) can depress the melting point below room temperature, causing the material to present as an oil. Solution: Do not attempt to crystallize directly from the chromatography eluent. Perform a solvent swap to a non-polar system (e.g., pentane or heptane) and utilize low-temperature crystallization (-20 °C) to force lattice formation.
Standard Operating Procedures (SOPs)
SOP 1: Mild Acid-Base Extraction (Self-Validating Protocol)
Objective: Isolate the carboxylic acid from neutral/basic organic impurities without cleaving the TMS group.
-
Dissolution: Dissolve the crude reaction mixture in Diethyl Ether ( Et2O ) (10 mL per gram of crude).
-
Deprotonation: Wash the organic layer with saturated aqueous NaHCO3 (3 x 5 mL). Self-Validation: Check the pH of the aqueous layer; it must be ~8. The target molecule is now in the aqueous layer as the water-soluble sodium salt.
-
Organic Wash: Wash the combined aqueous layers with fresh Et2O (5 mL) to remove neutral organic impurities. Discard this organic layer.
-
Protonation (Critical Step): Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M Citric Acid dropwise while stirring until the pH reaches exactly 3.0 to 3.5 (monitor via pH meter or narrow-range pH paper). Self-Validation: The aqueous solution will turn cloudy as the neutral carboxylic acid precipitates/oils out of the aqueous phase.
-
Extraction: Extract the cloudy aqueous layer with Ethyl Acetate (3 x 10 mL).
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C to prevent thermal degradation.
SOP 2: Flash Chromatography for TMS-Protected Carboxylic Acids
Objective: Separate the target molecule from desilylated byproducts.
-
Column Preparation: Pack a silica gel column using a solvent system of Hexanes:Ethyl Acetate (80:20) containing 1% v/v Glacial Acetic Acid.
-
Loading: Dissolve the crude extract in the minimum amount of Dichloromethane (DCM) and load it onto the column.
-
Elution: Elute using the 80:20 Hexanes:EtOAc + 1% AcOH system.
-
Fraction Monitoring: Monitor fractions via TLC (stained with Potassium Permanganate, KMnO4 ). The TMS-alkyne will reduce the KMnO4 , appearing as a bright yellow spot on a purple background.
-
Azeotropic Removal of AcOH: Pool the product-containing fractions. To remove the residual acetic acid during concentration, add toluene (10% of the total volume) and concentrate under reduced pressure. Repeat the toluene addition once more to ensure complete azeotropic removal of AcOH.
SOP 3: Low-Temperature Crystallization
Objective: Obtain analytically pure solid material (MP 69-71 °C).
-
Solvent Swap: Take the concentrated oil from SOP 2 and dissolve it in a minimal amount of warm Diethyl Ether (~40 °C).
-
Anti-Solvent Addition: Slowly add Pentane dropwise until the solution becomes slightly turbid.
-
Seeding (Optional): If available, add a single seed crystal of pure 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid.
-
Cooling: Seal the flask and place it in a -20 °C freezer for 12-24 hours. Self-Validation: White, needle-like crystals should form at the bottom of the flask.
-
Filtration: Rapidly filter the crystals using a pre-cooled Büchner funnel (rinsed with -20 °C pentane) to prevent the crystals from melting. Dry under high vacuum for 2 hours.
References
-
Aure Chemical. "Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride". Aure Chemical Insights. Available at: [Link]
Sources
Overcoming steric hindrance in reactions with 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
Welcome to the technical support center for 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical reactivity of this sterically demanding building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring your synthetic endeavors are both efficient and successful.
Introduction: The Challenge of Steric Hindrance
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic acid presents a unique synthetic challenge due to significant steric hindrance around its key reactive centers. The bulky trimethylsilyl (TMS) group shielding the alkyne, combined with the rigid, four-membered cyclobutane ring, can significantly impede the approach of reagents to both the carboxylic acid and the ethynyl moieties. This guide will provide actionable strategies to overcome these steric barriers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty achieving complete conversion during the esterification of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic acid with a bulky alcohol. What conditions should I try?
A1: This is a classic case of sterically hindered esterification. Standard Fischer esterification conditions are often ineffective. We recommend activating the carboxylic acid to increase its electrophilicity. A highly effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] The DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by a sterically hindered alcohol.
For exceptionally challenging esterifications, consider forming an acyl fluoride in situ, which can then react with the alcohol at elevated temperatures.[3][4]
Q2: My amide coupling reactions with 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic acid and a primary amine are sluggish and give low yields. What am I doing wrong?
A2: Similar to esterification, amide bond formation with this substrate is hampered by steric hindrance. Standard peptide coupling reagents may not be sufficient. For moderately difficult couplings, the addition of a catalytic amount of DMAP to an EDC/HOBt-mediated reaction can significantly improve yields by forming a more reactive intermediate.[5]
For more challenging cases, particularly with weakly nucleophilic or sterically hindered amines, converting the carboxylic acid to an acyl fluoride can be a powerful strategy.[3][4][5] This highly reactive intermediate can then be coupled with the amine, often at elevated temperatures.
Q3: I am attempting a Sonogashira coupling with my 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic acid derivative, but the reaction is not proceeding as expected. What are the likely issues?
A3: Sonogashira couplings can be sensitive to steric hindrance around the alkyne.[6] The bulky TMS group, while serving as a protecting group, can slow down the transmetalation step in the catalytic cycle. Additionally, the carboxylic acid moiety (or its derivative) can potentially coordinate with the palladium or copper catalysts, inhibiting their activity.
First, ensure your catalysts and reagents are of high quality and that the reaction is performed under strictly anaerobic conditions. If the reaction is still sluggish, you may need to use a more active catalyst system, such as one with a more electron-rich and sterically bulky phosphine ligand.[7] In some cases, a copper-free Sonogashira protocol may be beneficial.
A more direct approach for coupling the carboxylic acid itself is a decarbonylative Sonogashira cross-coupling.[8][9][10] This method involves the in situ activation of the carboxylic acid to a mixed anhydride, followed by palladium-mediated decarbonylation to generate an aryl-palladium intermediate that then reacts with the alkyne.[8]
Q4: Can I perform reactions on the cyclobutane ring without affecting the TMS-alkyne or carboxylic acid groups?
A4: Selective functionalization of the cyclobutane ring is challenging but possible. Transannular C-H activation has been used to functionalize cyclobutane carboxylic acids at the γ-position.[11] This approach typically requires a specific directing group and a palladium catalyst. Careful optimization would be necessary to avoid side reactions with the alkyne.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield in esterification/amidation | Insufficient activation of the carboxylic acid due to steric hindrance. | 1. Steglich Esterification: Use DCC with catalytic DMAP.[1][2] 2. Acyl Fluoride Intermediate: Convert the carboxylic acid to an acyl fluoride using a reagent like TFFH, then react with the alcohol/amine at an elevated temperature.[4] 3. Weinreb Amide Formation: For the synthesis of N-methoxy-N-methyl amides, use methanesulfonyl chloride and triethylamine for activation.[12] |
| Failed Sonogashira Coupling | 1. Catalyst deactivation. 2. Steric hindrance from the TMS group and cyclobutane ring slowing the reaction.[13] 3. Homocoupling of the terminal alkyne partner. | 1. Ensure stringent anhydrous and anaerobic conditions. 2. Use a more active palladium catalyst with a bulky, electron-rich phosphine ligand.[7] 3. Consider a copper-free Sonogashira protocol. 4. If starting from the carboxylic acid, explore decarbonylative Sonogashira coupling.[8][9][14] |
| Unwanted Desilylation | The TMS group is labile under certain acidic or basic conditions. | 1. Avoid strongly acidic or basic conditions if the TMS group needs to be retained. 2. If desilylation is desired, it can typically be achieved with a fluoride source (e.g., TBAF) or mild acid/base. |
| Epimerization at α-carbon (if applicable) | If the cyclobutane ring is substituted at the α-position, harsh reaction conditions can lead to loss of stereochemical integrity. | 1. Employ milder coupling reagents and conditions. The use of acyl fluorides has been shown to be effective without causing α-racemization.[4] |
Experimental Protocols
Protocol 1: Steglich Esterification of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid with a Hindered Alcohol
This protocol is adapted from the method described by Neises and Steglich.[1]
-
To a solution of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added 4-dimethylaminopyridine (DMAP) (0.1 equiv).
-
The hindered alcohol (1.2 equiv) is then added to the solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv) is added portion-wise to the stirred solution at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired ester.
Protocol 2: Amide Coupling via an Acyl Fluoride Intermediate
This protocol is based on the work of Ulven and co-workers for coupling sterically hindered substrates.[4]
-
Formation of the Acyl Fluoride: To a solution of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added cyanuric fluoride or an alternative fluorinating agent (e.g., TFFH). Pyridine (1.1 equiv) is added, and the mixture is stirred at room temperature until the formation of the acyl fluoride is complete (monitored by ¹⁹F NMR or by quenching a small aliquot with methanol and analyzing by LC-MS).
-
Amide Formation: In a separate flask, the amine (1.2 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv) are dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or DMF).
-
The freshly prepared acyl fluoride solution is added to the amine solution.
-
The reaction mixture is heated to 80 °C (conventional heating or microwave) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with aqueous bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing Reaction Pathways
Caption: Activation pathways for sterically hindered carboxylic acid.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- BenchChem. (2025).
- ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]
- European Patent Office. (n.d.). Method for esterifying hindered carboxylic acids - EP 0331280 A1.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. RSC Publishing.
- MDPI. (2024, February 8).
- PMC. (n.d.). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. PMC.
- ResearchGate. (n.d.). Rhodium(III)‐Catalyzed Atroposelective Synthesis of Biaryls by C−H Activation and Intermolecular Coupling with Sterically Hindered Alkynes | Request PDF.
- Organic Syntheses. (n.d.).
- MDPI. (2025, August 18).
- CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides. CHIMIA.
- PMC. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Journal of the American Chemical Society. (2022, December 8). Regio- and Stereoselective Reductive Coupling of Alkynes and Crotononitrile.
- Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
-
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]
- PubMed. (n.d.). The synthesis of sterically hindered amides. PubMed.
- ACS Publications. (2024, January 30). Palladium-Catalyzed Decarbonylative Sonogashira Alkynylation of Carboxylic–Phosphoric Anhydrides. The Journal of Organic Chemistry.
- ACS Publications. (2021, April 20). Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. Organic Letters.
- PMC. (n.d.). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. PMC.
- PMC. (2023, May 31). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC.
- ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions | Request PDF.
- Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis. ChemicalBook.
- ScholarWorks. (2023, August 3).
- ACS Publications. (n.d.). Synthesis and reactivity of compounds with cyclobutane ring(s). 10. Syntheses of squaric acid, its monoorthoesters, and related derivatives via [2 + 2] cycloadditions of tetraalkoxyethylenes with heterosubstituted ketenes. The Journal of Organic Chemistry.
- ChemTalk. (2021, June 8). Steric Hindrance. ChemTalk.
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. [Link]
- ACS Publications. (2020, June 11). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development.
- Wikipedia. (n.d.). Steric effects. Wikipedia.
- PMC. (n.d.). One-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. PMC.
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube.
- Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube.
- Chemistry LibreTexts. (2022, February 28). Steric Hindrance. Chemistry LibreTexts.
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Technical Support Center: Optimizing Sonogashira Coupling Conditions for Cyclobutane Derivatives
Welcome to the technical support center for optimizing Sonogashira coupling reactions involving cyclobutane derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction with sterically demanding and strained carbocyclic systems. Here, you will find in-depth troubleshooting guidance and frequently asked questions to enhance the success of your experiments.
Introduction: The Challenge of Cyclobutanes in Sonogashira Couplings
The Sonogashira coupling, a palladium-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, is a cornerstone of modern organic synthesis.[1] Its application in the synthesis of complex molecules, including pharmaceuticals and natural products, is extensive.[2] However, when one of the coupling partners is a cyclobutane derivative, the inherent ring strain and steric hindrance of the four-membered ring can present significant challenges. These can manifest as low yields, catalyst deactivation, and the formation of undesired byproducts. This guide provides practical, evidence-based solutions to overcome these obstacles.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the Sonogashira coupling of cyclobutane derivatives, offering a systematic approach to diagnosis and resolution.
Problem 1: Low or No Product Yield
A low or non-existent yield is the most frequent issue. Several factors, from reagent quality to reaction setup, can be responsible.[3]
Q: My reaction shows minimal or no conversion of my cyclobutyl halide/triflate. What are the primary troubleshooting steps?
A: A systematic evaluation of your reaction parameters is crucial.
-
Catalyst and Ligand Integrity:
-
Ligand Choice: For sterically hindered substrates like cyclobutane derivatives, the choice of phosphine ligand is critical.[6] Bulky, electron-rich phosphines such as tri-tert-butylphosphine (P(t-Bu)₃) or XPhos can enhance the rate of oxidative addition, the often rate-limiting step for challenging substrates.[6][7]
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction, particularly the Pd(0) catalyst, is sensitive to oxygen.[1] Rigorous degassing of solvents and reagents using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) is essential to prevent both catalyst deactivation and the promotion of undesired side reactions.[7]
-
Temperature: While many Sonogashira reactions proceed at room temperature, couplings involving less reactive halides (e.g., bromides) or sterically hindered substrates often require elevated temperatures to overcome the activation barrier for oxidative addition.[3][8]
-
Solvent: The solvent must dissolve all reaction components.[9] Aprotic polar solvents like DMF and DMSO are often effective, but for some copper-free systems, non-polar solvents like toluene may be preferred to avoid ligand displacement from the palladium center.[9][10]
-
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in the cyclobutane derivative or the alkyne can poison the catalyst.[3] Ensure the purity of your starting materials through appropriate purification techniques.
-
Copper Co-catalyst: If using a traditional Sonogashira setup, ensure your copper(I) iodide (CuI) is fresh, as it can oxidize over time, diminishing its activity.[3]
-
Caption: A systematic workflow for diagnosing and resolving low-yield Sonogashira reactions.
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
The formation of a 1,3-diyne, the product of two alkyne molecules coupling, is a common side reaction, especially in copper-catalyzed systems.[11]
Q: My primary byproduct is the dimer of my terminal alkyne. How can I minimize this?
A: Glaser coupling is promoted by oxygen and the copper co-catalyst. Addressing these factors is key.
-
Switch to a Copper-Free Protocol: This is the most direct solution to eliminate copper-mediated homocoupling.[7][12] Numerous copper-free Sonogashira protocols have been developed and are often preferred for complex syntheses to avoid this side reaction.[13]
-
Ensure Rigorous Anaerobic Conditions: Oxygen is a known promoter of Glaser coupling.[7] Meticulous deoxygenation of the reaction setup is crucial even in copper-free systems, as it also protects the palladium catalyst.
-
Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne by adding it slowly to the reaction mixture can disfavor the bimolecular homocoupling reaction relative to the cross-coupling pathway.[4]
-
Choice of Base: While amine bases are common, some can promote homocoupling.[7] Switching to an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may suppress this side reaction.[7][14]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the Sonogashira coupling of cyclobutane derivatives.
Q1: What is the general reactivity order for halides on a cyclobutane ring in the Sonogashira coupling?
A: The reactivity of the halide follows the general trend observed for other sp² carbons: I > OTf (triflate) > Br >> Cl.[1][3] Cyclobutyl iodides are the most reactive and can often be coupled under milder conditions. Cyclobutyl bromides typically require higher temperatures and more robust catalyst systems.[8] Cyclobutyl chlorides are the least reactive and often necessitate specialized, highly active catalysts and ligands.
Q2: How does the choice of base impact the reaction with cyclobutane substrates?
A: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species and neutralizing the hydrogen halide byproduct.[14]
-
Amine Bases: Triethylamine (NEt₃) and diisopropylethylamine (DIPEA) are commonly used and can also serve as solvents.[14] However, for sterically hindered cyclobutane substrates, bulkier amines may be less effective.
-
Inorganic Bases: Bases like Cs₂CO₃ and K₃PO₄ are effective alternatives, particularly in copper-free systems or when the substrate contains amine-sensitive functional groups.[7][14]
Q3: Can I perform a Sonogashira coupling on a cyclobutane ring that has other functional groups?
A: The Sonogashira coupling is known for its good functional group tolerance.[1] It is generally compatible with esters, ketones, ethers, and amides. However, highly acidic protons or functional groups that can coordinate strongly to the palladium catalyst may interfere with the reaction. A careful evaluation of the substrate's functional groups is necessary.
Q4: What is the catalytic cycle of the Sonogashira reaction?
A: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method).[5]
Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Recommended Starting Conditions and Protocols
For researchers beginning to work with cyclobutane derivatives, the following tables provide a starting point for reaction optimization.
Table 1: Recommended Catalyst Systems for Cyclobutyl Halides
| Cyclobutyl Halide | Palladium Source (mol%) | Ligand (mol%) | Copper Source (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Cyclobutyl Iodide | PdCl₂(PPh₃)₂ (1-2) | PPh₃ (2-4) | CuI (2-5) | NEt₃ (2-3) | THF or DMF | 25 - 50 |
| Cyclobutyl Bromide | Pd(OAc)₂ (2-5) | P(t-Bu)₃ (4-10) | None (Copper-Free) | Cs₂CO₃ (2) | Toluene or Dioxane | 80 - 110 |
| Cyclobutyl Triflate | Pd₂(dba)₃ (1-2.5) | XPhos (2-5) | None (Copper-Free) | K₃PO₄ (2-3) | Dioxane | 60 - 100 |
Note: These are starting recommendations and may require further optimization for specific substrates.
General Experimental Protocol (Copper-Free Sonogashira of a Cyclobutyl Bromide)
This protocol is a general guideline for a copper-free approach, which is often advantageous for minimizing side reactions.[7]
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the cyclobutyl bromide (1.0 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed dioxane (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This guide is intended to be a living document and will be updated as new methodologies and insights become available. We are committed to supporting your research endeavors and welcome your feedback.
References
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- Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. (2004, November 24). (URL: https://pubs.acs.org/doi/10.1021/ol0481426)
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- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). (URL: https://www.beilstein-journals.org/bjoc/content/18/1/336)
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- Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03855F. (2023, September 5). (URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc03855f)
- Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides - Benchchem. (URL: https://www.benchchem.com/blog/troubleshooting-guide-for-the-sonogashira-reaction-with-ortho-substituted-aryl-bromides/)
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (URL: https://www.benchchem.com/blog/troubleshooting-low-reactivity-in-sonogashira-coupling-reactions/)
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893452/)
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474702/)
- Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions. (2021, August 3). (URL: https://www.cetjournal.it/index.php/cet/article/view/CET2187046)
- Technical Support Center: Optimizing Sonogashira Couplings of Bromonaphthalenes - Benchchem. (URL: https://www.benchchem.com/blog/technical-support-center-optimizing-sonogashira-couplings-of-bromonaphthalenes/)
- The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption - ACS Publications. (2021, March 12). (URL: https://pubs.acs.org/doi/10.1021/acsomega.1c00424)
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. (URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-of-the-Sonogashira-type-coupling-reaction-a_tbl1_229074062)
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- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). (URL: https://www.mdpi.com/2304-6740/12/1/2/htm)
- Role of Surface Basic Sites in Sonogashira Coupling Reaction over Ca5(PO4)3OH Supported Pd Catalyst: Investigation by Diffuse Reflectance Infrared Fourier Transform Spectroscopy | The Journal of Physical Chemistry C - ACS Publications. (URL: https://pubs.acs.org/doi/10.1021/acs.jpcc.7b06354)
- Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: https://pubs.acs.org/doi/abs/10.1021/ol034333y)
- Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications. (2025, July 5). (URL: https://pubs.acs.org/doi/10.1021/acs.organomet.3c00155)
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7519129/)
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (2026, February 26). (URL: https://www.researchgate.
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How to prevent cyclobutane ring strain-induced side reactions
Welcome to the Cyclobutane Stability & Troubleshooting Center . As a Senior Application Scientist in drug discovery and synthetic methodology, I frequently encounter research programs stalled by the unpredictable reactivity of cyclobutane rings.
Cyclobutane possesses significant ring strain (~26.3 kcal/mol) due to a combination of angle strain (deviation from the ideal 109.5° tetrahedral angle to ~88° in its puckered conformation) and torsional strain[1]. This built-in potential energy acts like a coiled spring. When experimental conditions lower the activation barrier for ring opening or rearrangement, the cyclobutane core rapidly degrades, leading to poor yields and complex reaction mixtures.
This guide provides field-proven, causality-driven solutions to prevent cyclobutane ring expansion, retro-[2+2] cleavage, and radical-induced degradation.
FAQ & Troubleshooting Guides
Q1: My substitution reaction on a cyclobutylmethyl halide is yielding cyclopentyl derivatives instead of the target cyclobutane. How do I prevent this ring expansion?
Causality & Mechanism: You are observing a classic ring expansion rearrangement. When a leaving group departs to form a primary or secondary carbocation adjacent to the cyclobutane ring (e.g., under SN1 or E1 conditions), the molecule undergoes a 1,2-alkyl shift. The driving force is twofold: the relief of cyclobutane ring strain and the thermodynamic stabilization of forming a more stable carbocation on a much less strained five-membered ring[2].
Solution:
-
Avoid Carbocation Intermediates: Shift the mechanistic pathway from SN1 to SN2 . Use polar aprotic solvents (e.g., DMF, DMSO) and strong, non-bulky nucleophiles to force a concerted substitution before the leaving group can fully dissociate.
-
Radical-Polar Crossover: If SN2 is sterically hindered, consider a photoredox-catalyzed radical addition-polar cyclization cascade. By generating an alkyl radical that rapidly undergoes single-electron reduction to an anion, you bypass the carbocation intermediate entirely, preserving the four-membered ring[3].
Q2: During the thermal synthesis of my cyclobutane intermediate, I am observing significant degradation into two alkene fragments. What is causing this?
Causality & Mechanism: You are triggering a retro-[2+2] cycloaddition. While cyclobutane is relatively stable at room temperature, elevated temperatures provide the activation energy ( ΔG‡≈60.7 kcal/mol) required to overcome the barrier for unimolecular decomposition[4]. This proceeds via a biradical mechanism, where the high ring strain energy is partially removed in the transition state, driving the cleavage into two ethylene/alkene molecules[5].
Solution:
-
Photochemical[2+2] Cycloaddition: Abandon thermal conditions. Utilize visible-light photoredox catalysis (e.g., Ru(bpy)3Cl2 or Ir-based sensitizers) to populate the triplet excited state of the alkene at room temperature[6]. This allows the [2+2] cycloaddition to proceed without providing the thermal energy required for the reverse biradical cleavage.
-
Flow Chemistry: If thermal conditions are absolutely necessary, transition from batch to continuous flow chemistry. Flow reactors provide precise residence times and rapid heat transfer, minimizing the time the cyclobutane product spends at elevated temperatures.
Q3: I'm using free radical halogenation on a substituted cyclobutane, but I'm getting linear acyclic byproducts. Why?
Causality & Mechanism: Cyclobutanes are highly susceptible to radical-induced ring cleavage. If a radical forms directly on the ring or on an adjacent carbon, the inherent strain energy lowers the barrier for homolytic C-C bond cleavage ( β -scission), relieving the strain and generating a more stable, acyclic primary or secondary radical.
Solution:
-
Fast Radical Trapping: Ensure the concentration of the radical trapping agent is high enough that the bimolecular trapping rate exceeds the unimolecular ring-opening rate.
-
Electronic Stabilization: Introduce electron-withdrawing groups (like CF3 ) on the cyclobutane ring. Replacing a standard alkyl group with a 1-trifluoromethyl-cyclobutyl group significantly enhances metabolic and chemical stability by strengthening the adjacent C-C bonds against radical and oxidative cleavage[7].
Quantitative Data: Thermodynamic Drivers of Side Reactions
To understand why cyclobutane is prone to these side reactions, we must compare its thermodynamic profile against other cyclic and acyclic systems. The table below illustrates the energetic penalty of the cyclobutane core.
| Property | Cyclobutane | Cyclopentane | Cyclohexane | Linear Alkane |
| Ring Strain Energy (kcal/mol) | 26.3 | 6.2 | 0.1 | 0.0 |
| C-C-C Bond Angle | ~88° (puckered) | ~105° | 109.5° | 109.5° |
| Activation Enthalpy for Ring Opening ( ΔH‡ ) | 62.7 kcal/mol | >80.5 kcal/mol | >85.0 kcal/mol | 86.3 kcal/mol |
| Primary Degradation Pathway | Retro-[2+2] / Ring Expansion | Highly Stable | Highly Stable | C-C Scission |
Data synthesized from CBS-QB3 calculations and thermodynamic combustion analyses[4],[1].
Experimental Protocol: Room-Temperature Photoredox Cyclobutane Synthesis
To bypass the thermal retro-[2+2] cleavage and acidic ring-expansion pathways, the following self-validating photoredox protocol is recommended for cyclobutane synthesis[6].
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl enone (1.0 equiv, 0.5 mmol), the alkene coupling partner (1.5 equiv, 0.75 mmol), and the photocatalyst Ru(bpy)3Cl2 (2 mol%).
-
Degassing (Critical for Validation): Add 5.0 mL of anhydrous hexafluoro-2-propanol (HFIP). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher. Failing to degas will completely inhibit the photochemical pathway, leaving unreacted starting material.
-
Irradiation: Backfill the tube with Argon. Irradiate the reaction mixture using a 34 W Blue LED lamp (450 nm) positioned 5 cm away from the tube. Maintain vigorous stirring at room temperature (20-25°C) for 16 hours.
-
Workup: Quench the light source. Concentrate the crude mixture under reduced pressure.
-
System Validation & Quality Control: Before column chromatography, analyze the crude mixture via 1H NMR.
-
Validation Check: The disappearance of alkene olefinic protons (typically 5.0–7.0 ppm) and the emergence of distinct cyclobutane methine/methylene multiplets (1.5–3.5 ppm) validates successful ring formation. If alkene peaks remain but product peaks are absent, oxygen quenching occurred. If acyclic aliphatic peaks emerge, radical β -scission occurred (indicating the need for faster trapping).
-
-
Purification: Purify via flash column chromatography on silica gel to afford the pure cyclobutane product.
Troubleshooting Workflow
Decision matrix for identifying and preventing cyclobutane ring strain-induced side reactions.
References
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.[Link]
-
Ring Expansion Rearrangements. Chemistry Steps.[Link]
-
Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. ACS Publications (J. Phys. Chem. A).[Link]
-
Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. NIH / Angew Chem Int Ed Engl.[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 3. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arxiv.org [arxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CF3-Cyclobutane for Enhanced Metabolic Stability - Enamine [enamine.net]
Technical Support Center: Scaling Up the Synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this multi-step synthesis.
Introduction: The Importance of the Cyclobutane Moiety
The cyclobutane ring is a valuable structural motif in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability and binding affinity, by acting as a conformationally restricted scaffold. The synthesis of functionalized cyclobutanes, however, presents unique challenges due to their inherent ring strain. This guide provides practical, field-proven insights into a reliable and scalable synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid, a key building block for more complex molecules.
Proposed Synthetic Pathway
A robust and scalable synthesis of the target molecule can be envisioned through a two-step process, starting from commercially available cyclobutanone. This pathway involves the introduction of the protected alkyne followed by the formation of the carboxylic acid.
DOT Script for Synthetic Pathway Visualization
Caption: Proposed two-step synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid.
Detailed Experimental Protocol
This protocol is designed for a gram-scale synthesis and can be adapted for larger scales with appropriate safety and engineering controls.
Step 1: Synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanol
Reaction: Nucleophilic addition of lithiated trimethylsilylacetylene to cyclobutanone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Trimethylsilylacetylene | 98.22 | 10.8 g (14.0 mL) | 0.11 | 1.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 | 1.1 |
| Cyclobutanone | 70.09 | 7.0 g (7.4 mL) | 0.10 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - | - |
| Saturated aq. NH4Cl | - | 100 mL | - | - |
| Diethyl ether | 74.12 | 300 mL | - | - |
| Anhydrous MgSO4 | 120.37 | As needed | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (150 mL) and trimethylsilylacetylene (10.8 g, 14.0 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of cyclobutanone (7.0 g, 7.4 mL) in anhydrous THF (100 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1-[(trimethylsilyl)ethynyl]cyclobutanol, can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
Direct oxidation of the tertiary alcohol is challenging. A more practical approach involves a two-step oxidation via an intermediate aldehyde.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-[(Trimethylsilyl)ethynyl]cyclobutanol | 168.32 | 16.8 g | 0.10 | 1.0 |
| TEMPO | 156.25 | 0.16 g | 0.001 | 0.01 |
| Sodium hypochlorite (NaOCl, 10-15% solution) | 74.44 | ~100 mL | - | - |
| Sodium chlorite (NaClO2) | 90.44 | 13.6 g | 0.15 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |
| 2-Methyl-2-butene | 70.13 | 20 mL | - | - |
| Sodium phosphate monobasic (NaH2PO4) | 119.98 | As needed | - | - |
| Ethyl acetate | 88.11 | 300 mL | - | - |
| Anhydrous Na2SO4 | 142.04 | As needed | - | - |
Procedure:
-
Dissolve 1-[(trimethylsilyl)ethynyl]cyclobutanol (16.8 g) in dichloromethane (200 mL) in a round-bottom flask.
-
Add a solution of TEMPO (0.16 g) and sodium hypochlorite solution in a biphasic mixture with a phosphate buffer (pH ~6.5).
-
Stir the mixture vigorously at 0 °C. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the intermediate aldehyde.
-
Once the first oxidation is complete, add 2-methyl-2-butene (as a chlorine scavenger) followed by a solution of sodium chlorite in water.
-
Continue stirring at room temperature until the aldehyde is fully converted to the carboxylic acid (monitor by TLC).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic acid can be purified by recrystallization or flash column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 1-[(trimethylsilyl)ethynyl]cyclobutanol | Incomplete lithiation of trimethylsilylacetylene. | Ensure anhydrous conditions. Use freshly titrated n-BuLi. Allow sufficient time for the deprotonation step. |
| Side reactions of the organolithium reagent. | Maintain the reaction temperature below -70 °C during the addition of n-BuLi and cyclobutanone. | |
| Impure reagents. | Use freshly distilled trimethylsilylacetylene and cyclobutanone. | |
| Step 1: Presence of starting materials after reaction | Insufficient equivalents of the lithium acetylide. | Use a slight excess (1.1-1.2 equivalents) of trimethylsilylacetylene and n-BuLi. |
| Inefficient stirring. | Ensure vigorous stirring, especially during the addition of reagents. | |
| Step 2: Incomplete oxidation to the carboxylic acid | Deactivation of the TEMPO catalyst. | Ensure the pH of the reaction mixture is maintained around 6.5. |
| Insufficient oxidant. | Use a sufficient excess of sodium chlorite for the second oxidation step. | |
| Low reaction temperature. | Allow the second oxidation step to proceed at room temperature. | |
| Step 2: Formation of chlorinated byproducts | Reaction with sodium hypochlorite. | Add a chlorine scavenger like 2-methyl-2-butene before the addition of sodium chlorite. |
| General: Difficulty in purification | Similar polarity of starting material and product. | Use a high-resolution flash chromatography system. Consider derivatization to aid separation. |
| Oily product that is difficult to handle. | Attempt to form a solid salt of the carboxylic acid for easier handling and purification. |
Frequently Asked Questions (FAQs)
Q1: Why is the trimethylsilyl (TMS) group used as a protecting group for the alkyne?
A1: The TMS group is a common protecting group for terminal alkynes for several reasons.[1] It is stable to a wide range of reaction conditions, including the strongly basic conditions used in the first step of this synthesis.[1] The TMS group also prevents the acetylenic proton from interfering with other reactions and can prevent unwanted side reactions like Glaser coupling.[2] Importantly, it can be selectively removed under mild conditions, such as with fluoride reagents (e.g., TBAF) or basic conditions (e.g., K2CO3 in methanol), which are often compatible with other functional groups in the molecule.[1][3]
Q2: Can other bases be used instead of n-butyllithium for the deprotonation of trimethylsilylacetylene?
A2: While n-butyllithium is a common and effective choice, other strong bases can be used. Lithium diisopropylamide (LDA) is another option, although it is a bulkier base. Grignard reagents, such as ethylmagnesium bromide, can also be used to generate the corresponding magnesium acetylide. The choice of base may influence the reaction rate and the solubility of the resulting acetylide.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: Several safety precautions are crucial for scaling up this synthesis:
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.
-
Cryogenic Temperatures: The use of a dry ice/acetone bath requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.
-
Oxidizing Agents: Sodium hypochlorite and sodium chlorite are strong oxidizers. Avoid contact with organic materials and handle them with care. The reactions can be exothermic and should be cooled appropriately.
-
Pressure Build-up: Ensure that the reaction vessel is adequately vented, especially during quenching steps where gas evolution may occur.
Q4: I am observing desilylation of my product during the oxidation step. What can I do to prevent this?
A4: The TMS group can be labile under certain oxidative or aqueous workup conditions. To minimize desilylation:
-
Control pH: Maintain a neutral to slightly basic pH during the workup. Acidic conditions can promote the cleavage of the Si-C bond.
-
Minimize Reaction Time: Do not prolong the reaction time unnecessarily once the starting material is consumed.
-
Alternative Protecting Groups: If desilylation remains a significant issue, consider using a bulkier and more robust silyl protecting group, such as triisopropylsilyl (TIPS). However, the deprotection of TIPS requires harsher conditions.
Q5: Are there alternative methods for oxidizing the intermediate tertiary alcohol to the carboxylic acid?
A5: The oxidation of a tertiary alcohol to a carboxylic acid is inherently challenging as it requires C-C bond cleavage. The proposed two-step TEMPO-mediated oxidation is a plausible route. Alternative, more complex multi-step sequences could be considered, such as:
-
Dehydration of the tertiary alcohol to the corresponding alkene.
-
Oxidative cleavage of the alkene (e.g., ozonolysis followed by an oxidative workup) to yield a ketone.
-
Baeyer-Villiger oxidation of the ketone to an ester, followed by hydrolysis to the carboxylic acid. However, these alternative routes are longer and may result in lower overall yields.
References
-
Organic Syntheses Procedure: trimethylsilylacetylene. Available from: [Link]
-
Jiang, Y., Wang, C., Rogers, C. R., Kodaimati, M. S. & Weiss, E. A. Regio- and diastereoselective intermolecular [2+2] cycloadditions photocatalysed by quantum dots. Nat. Chem.11 , 1034–1040 (2019). Available from: [Link]
-
Li, Z. et al. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nat Commun15 , 1353 (2024). Available from: [Link]
-
PrepChem.com. Synthesis of 1-(4-fluorophenyl)-2-(1-hydroxycyclobutan-1-yl) ethan-1-one. Available from: [Link]
-
Pirtsch, M., Paria, S., Matsuno, T. et al. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Chem. Sci., 3 , 2554-2558 (2012). Available from: [Link]
- Zirvi, K. A. & Jarboe, C. H.
-
Zhang, Y. et al. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Org. Lett.8 , 4075–4078 (2006). Available from: [Link]
-
Hu, Y., Turlik, A. & de Lera, A. R. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. J. Am. Chem. Soc.134 , 12708–12711 (2012). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. Available from: [Link]
-
Clark, J. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. LibreTexts Chemistry. Available from: [Link]
-
ResearchGate. Carboxylation/cyclization of prop-2-ynyl alcohol derivatives. Available from: [Link]
-
Amjaour, H. S. "Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei". UND Scholarly Commons. Available from: [Link]
-
Request PDF. Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Available from: [Link]
-
Daugulis, O. et al. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. J. Org. Chem.79 , 2431–2445 (2014). Available from: [Link]
-
Chen, J. et al. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. J. Am. Chem. Soc.140 , 13158–13163 (2018). Available from: [Link]
-
Eberson, L. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. J. Chem. Educ.43 , 101 (1966). Available from: [Link]
-
Gelest, Inc. Some Aspects of the Chemistry of Alkynylsilanes. Available from: [Link]
-
Chegg.com. Solved 18.24 The synthesis of cyclobutanecarboxylic acid. Available from: [Link]
- Google Patents. US2858344A - Preparation of 1-ethynylcyclohexanol.
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available from: [Link]
Sources
Comprehensive Mass Spectrometry Characterization Guide for 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
As an intermediate in the synthesis of rigidified amino acid analogs and pharmaceutical APIs, 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid (CAS: 1268810-14-5) presents unique analytical challenges[1]. With a molecular weight of 196.32 g/mol and a formula of C10H16O2Si, this molecule combines three distinct structural motifs: a sterically hindered carboxylic acid, a strained cyclobutane ring, and a highly polarizable (trimethylsilyl)ethynyl group.
This guide objectively compares the performance of Electrospray Ionization (ESI), Electron Ionization (EI), and Atmospheric Pressure Chemical Ionization (APCI) for the characterization of this compound. By understanding the causality behind the fragmentation mechanics, researchers can select the optimal self-validating workflow for their specific synthetic or bioanalytical needs.
Structural Analysis & Ionization Causality
To characterize this molecule effectively, one must understand how its functional groups dictate its behavior in a mass spectrometer:
-
The Carboxylic Acid (-COOH): This moiety is highly prone to deprotonation in solution. Consequently, soft ionization techniques like ESI operating in negative ion mode are exceptionally sensitive, yielding the intact [M-H]⁻ ion with minimal fragmentation.
-
The (Trimethylsilyl)ethynyl Group (-C≡C-TMS): The TMS group is a classic mass spectrometry "tag" under hard ionization (EI). It reliably undergoes α-cleavage to produce a highly stable trimethylsilyl cation, resulting in a dominant base peak at m/z 73[2][3].
-
The Cyclobutane Ring: Under collision-induced dissociation (CID) or 70 eV electron impact, the strained four-membered ring undergoes characteristic retro-[2+2] cycloaddition cleavage, expelling ethylene (C2H4) or related alkene fragments[4].
Comparative Performance Matrix: ESI vs. GC-EI-MS vs. APCI
When selecting an analytical approach, the choice between LC-ESI-MS, GC-EI-MS, and LC-APCI-MS depends on whether the goal is intact mass confirmation or structural elucidation.
| Analytical Metric | LC-ESI(-)-MS | GC-EI-MS (Derivatized) | LC-APCI(-)-MS |
| Primary Ionization Mechanism | Solution-phase deprotonation | Gas-phase electron bombardment (70 eV) | Gas-phase corona discharge |
| Intact Mass Detection | Excellent ([M-H]⁻ at m/z 195) | Poor (Molecular ion M⁺• is highly unstable) | Moderate ([M-H]⁻ at m/z 195) |
| Structural Elucidation | Low (Requires MS/MS CID) | Excellent (Rich fragmentation library) | Moderate (Some in-source fragmentation) |
| Sample Preparation | Direct dilution | Requires esterification (e.g., methylation) | Direct dilution |
| Matrix Tolerance | Susceptible to ion suppression | High (Chromatographic resolution) | Better than ESI, handles non-polar matrices |
| Best Use Case | Reaction monitoring, purity checks | Structural confirmation, impurity profiling | High-throughput screening |
Mechanistic Fragmentation Pathways
The divergence in mass spectral data between soft and hard ionization is best illustrated by mapping the fragmentation logic. In ESI, the energy transfer is minimal, preserving the molecule. In EI, the 70 eV electron impact shatters the molecule along predictable thermodynamic fault lines.
Fig 1: Divergent ionization and fragmentation pathways for the target compound under ESI and EI.
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical protocol must include internal checks to validate the data. Below are the optimized protocols for both primary techniques.
Protocol A: LC-ESI(-)-MS for Intact Mass Confirmation
Direct infusion or short LC gradients are ideal for confirming the presence of the synthesized product.
Materials:
-
Solvent A: LC-MS grade Water + 0.1% Formic Acid (Note: Even in negative mode, trace formic acid helps stabilize the spray, though 10 mM Ammonium Acetate is often preferred for optimal negative ionization).
-
Solvent B: LC-MS grade Acetonitrile.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid in 1 mL of Methanol (1 mg/mL stock). Dilute to 1 µg/mL using a 50:50 mixture of Solvent A and Solvent B.
-
System Blank Validation: Inject the 50:50 solvent blank. Self-Validation Check: Ensure there are no background peaks at m/z 195.
-
Tuning: Introduce the sample via direct syringe pump infusion at 10 µL/min.
-
Parameter Optimization: Set the capillary voltage to 2.5 kV (negative mode). Adjust the declustering potential (DP) or fragmentor voltage. Crucial: Keep the DP low (e.g., 40-60 V) to prevent the premature loss of the TMS group in the source.
-
Data Acquisition: Scan from m/z 50 to 500. The target peak will appear at m/z 195.1.
Protocol B: GC-EI-MS for Structural Elucidation
Because carboxylic acids interact poorly with GC stationary phases (causing peak tailing), the compound must be derivatized into a methyl ester prior to analysis.
Materials:
-
(Trimethylsilyl)diazomethane (TMS-diazomethane, 2.0 M in hexanes).
-
Dichloromethane (DCM) and Methanol (MeOH).
Step-by-Step Methodology:
-
Derivatization (Methylation): Dissolve 5 mg of the analyte in 1 mL of a 4:1 DCM:MeOH mixture.
-
Reaction: Dropwise, add TMS-diazomethane until a persistent yellow color remains (indicating an excess of the reagent). Stir for 15 minutes at room temperature.
-
Quenching: Add a drop of glacial acetic acid to quench the unreacted TMS-diazomethane (solution turns colorless). Evaporate under nitrogen and reconstitute in 1 mL of Hexane.
-
GC-MS Injection: Inject 1 µL into the GC-MS (e.g., HP-5MS column). Set the inlet to 250°C, split ratio 10:1.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
EI Source Parameters: 70 eV ionization energy, source temperature 230°C.
-
Data Validation (Self-Validation Check): The derivatized compound (Methyl 1-[(trimethylsilyl)ethynyl]cyclobutanecarboxylate) has a MW of 210.35. Look for the molecular ion M⁺• at m/z 210 (often weak). Confirmatory check: The spectrum MUST contain a base peak at m/z 73[Si(CH3)3]⁺ and a prominent peak at m/z 195[M-CH3]⁺[2][3]. The presence of m/z 168 indicates the retro-[2+2] loss of C2H4 (28 Da) from the cyclobutane ring[4].
Sources
Comprehensive NMR Analysis Guide: 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid vs. Terminal Alkyne Alternatives
As drug development increasingly relies on rigid, sp³-rich scaffolds to improve pharmacokinetic profiles, cyclobutane derivatives have become highly sought-after building blocks. Specifically, 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic acid offers a unique bifunctional motif, combining a carboxylic acid for amidation with a protected alkyne for downstream cross-coupling or click chemistry.
For synthetic chemists and application scientists, verifying the structural integrity of this building block is paramount. This guide provides an objective, data-driven comparison of the ¹H and ¹³C NMR analytical profiles of the trimethylsilyl (TMS)-protected product against its desilylated alternative, 1-ethynylcyclobutanecarboxylic acid . By understanding the causality behind these spectral differences, researchers can confidently validate product purity and monitor deprotection workflows.
Structural & Mechanistic Causality: The Role of the TMS Group
The decision to utilize a TMS-protected alkyne over a terminal alkyne is driven by orthogonal stability. Terminal alkynes are prone to premature homocoupling (Glaser coupling) or degradation under basic conditions. The bulky, electropositive TMS group acts as a steric shield and alters the electronic environment of the triple bond.
In NMR spectroscopy, this electronic alteration is profound. Silicon is significantly less electronegative than carbon (1.90 vs. 2.55 on the Pauling scale). This results in the β-silicon effect [1], which hyperconjugatively stabilizes adjacent positive charges and dramatically shifts the electron density of the alkyne system. Consequently, the alkyne carbons in the TMS-protected compound are heavily deshielded in the ¹³C spectrum compared to the terminal alkyne, providing a definitive diagnostic marker for successful protection or deprotection.
Furthermore, the cyclobutane ring itself is not a flat square; it exists in a dynamic, puckered "butterfly" conformation to alleviate torsional strain [2]. This creates pseudo-axial and pseudo-equatorial environments for the methylene protons, resulting in complex, overlapping multiplets in the ¹H NMR spectrum rather than simple first-order splitting.
Comparative NMR Analysis
To objectively evaluate the performance and identity of the TMS-protected product versus the unprotected alternative, we must map their chemical shifts. The quantitative data below summarizes the distinct spectral signatures of both compounds.
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
| Proton Environment | 1-[(TMS)ethynyl]... (ppm) | 1-Ethynyl... (ppm) | Multiplicity | Causality / Diagnostic Notes |
| COOH | 11.20 | 11.50 | br s | Broad due to rapid hydrogen bonding/exchange. |
| C≡C–H | N/A | 2.45 | s | Terminal alkyne proton; definitively absent in the TMS product. |
| C2/C4 (pseudo-eq) | 2.55 – 2.65 | 2.60 – 2.70 | m | Deshielded by the magnetic anisotropy of the adjacent alkyne and carboxyl groups. |
| C2/C4 (pseudo-ax) | 2.25 – 2.35 | 2.30 – 2.40 | m | Diastereotopic to the equatorial protons due to the C1 substitution. |
| C3 (Methylene) | 1.90 – 2.10 | 1.95 – 2.15 | m | Farthest from the electron-withdrawing groups; most shielded ring protons. |
| Si(CH₃)₃ | 0.16 | N/A | s | Highly shielded by the electropositive silicon atom; integrates to 9H. |
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, CDCl₃)
| Carbon Environment | 1-[(TMS)ethynyl]... (ppm) | 1-Ethynyl... (ppm) | Causality / Diagnostic Notes |
| C=O (Carboxyl) | 178.5 | 178.1 | Carbonyl carbon; highly deshielded. |
| C≡C–TMS / C≡C–H | 104.2 | 82.5 | β-silicon effect causes a massive ~20 ppm downfield shift in the TMS product. |
| C≡C–C1 (Internal) | 87.5 | 71.2 | Internal alkyne carbon; similarly deshielded by the TMS group. |
| C1 (Quaternary) | 43.0 | 42.1 | Cyclobutane quaternary center. Requires long T₁ relaxation delay for quantitation. |
| C2 / C4 (Methylene) | 34.2 | 33.9 | Equivalent carbons due to the molecule's plane of symmetry. |
| C3 (Methylene) | 16.8 | 16.5 | Most shielded ring carbon. |
| Si(CH₃)₃ | -0.2 | N/A | Reference-like shielding; sharp, intense singlet. |
Experimental Methodology: Self-Validating Acquisition Protocol
A common pitfall in the ¹³C NMR analysis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic acid is the "disappearance" of the C1 quaternary carbon and the alkyne carbons. Because these carbons lack directly attached protons, they undergo highly inefficient dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times (T₁) [3].
To ensure a self-validating, quantitatively accurate spectrum, follow this optimized step-by-step protocol:
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
-
Instrument Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated probe tuning and matching for both ¹H and ¹³C nuclei to maximize the signal-to-noise ratio (SNR).
-
Magnetic Field Shimming: Execute automated gradient shimming (Z-axis optimization). A highly homogeneous magnetic field is critical for resolving the complex, overlapping multiplets of the cyclobutane ring.
-
¹H NMR Acquisition: Execute the standard zg30 pulse sequence. Set the relaxation delay (D1) to 1.0 s, acquisition time (AQ) to 3.0 s, and accumulate 16 scans.
-
¹³C NMR Acquisition (Critical Step): Execute the proton-decoupled zgpg30 pulse sequence. Explicitly set the relaxation delay (D1) to ≥ 5.0 seconds. Failing to extend the D1 delay will cause the quaternary C1 (43.0 ppm) and alkyne carbons (104.2, 87.5 ppm) to integrate artificially low or vanish into the baseline noise. Accumulate a minimum of 1024 scans.
-
Processing & Validation: Apply a Fourier transform. Perform manual phase and baseline correction. Validate the chemical shift scale by calibrating the internal TMS singlet to exactly 0.00 ppm.
Step-by-step experimental workflow for high-resolution NMR acquisition and spectral processing.
Synthetic Utility & Deprotection Workflow
The primary advantage of the TMS-protected product is its capacity for orthogonal synthetic workflows. In complex drug development pipelines, the carboxylic acid can be subjected to amide coupling (e.g., using HATU/DIPEA) without risking the integrity of the alkyne.
Once the desired structural modifications are complete, the TMS group is easily cleaved using a fluoride source (like TBAF) or mild base (K₂CO₃ in Methanol) to reveal the terminal alkyne. This terminal alkyne is then primed for late-stage functionalization via Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reaction pathway demonstrating orthogonal stability of TMS-protected vs terminal alkynes.
References
-
An SN1-Approach to Cross-Coupling: Deoxygenative Arylation Facilitated by the β-Silicon Effect Journal of the American Chemical Society URL:[Link][1]
-
Magnetic Resonance Imaging with Hyperpolarized Agents: Methods and Applications National Institutes of Health (NIH) / PMC URL:[Link][2]
Sources
Engineering Conformational Rigidity: A Comparative Guide to 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid Derivatives in Drug Discovery
As drug targets become increasingly complex, the reliance on flat, sp2-rich aromatic molecules is yielding to a demand for three-dimensional, sp3-rich architectures. 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid (CAS: 1268810-14-5) has emerged as a premier bifunctional building block in modern medicinal chemistry. By combining a sterically constrained cyclobutane core with an orthogonally protected alkyne, this compound allows researchers to engineer precise pharmacophore vectors while improving metabolic stability.
This guide provides an objective, data-driven comparison of ethynylcyclobutane derivatives against traditional linear and unconstrained alternatives, focusing on their performance in oncology (LDH inhibitors), targeted protein degradation (VHL ligands), and peptidomimetics.
The Mechanistic Advantage: Why Cyclobutane?
The transition from linear aliphatic chains to cyclobutane rings is not merely an aesthetic choice; it is driven by fundamental thermodynamics and pharmacokinetics.
-
Entropic Penalty Reduction: Linear alkynes possess multiple rotatable bonds. Upon binding to a target protein, these bonds must freeze into a single bioactive conformation, incurring a massive entropic penalty ( −ΔS ). The cyclobutane ring pre-organizes the ethynyl group into a rigid vector, minimizing this energy cost and drastically lowering the IC50 .
-
Increased Fsp3 Character: Increasing the fraction of sp3-hybridized carbons ( Fsp3 ) correlates strongly with clinical success. The cyclobutane core increases 3D complexity, improving aqueous solubility and reducing off-target promiscuity (often seen with flat aromatic rings).
-
Orthogonal Late-Stage Functionalization: The Trimethylsilyl (TMS) group protects the alkyne during harsh upstream synthetic steps (e.g., amide couplings at the carboxylic acid). It can be selectively cleaved using fluoride sources (like TBAF) for late-stage Sonogashira couplings or CuAAC click chemistry.
Performance Comparison: Lactate Dehydrogenase (LDH) Inhibitors
Lactate Dehydrogenase A (LDHA) is a critical enzyme in the Warburg effect, overexpressed in various tumors to convert pyruvate to lactate. Developing potent LDHA inhibitors has historically been plagued by poor cellular permeability and rapid in vivo clearance [1].
By replacing flexible linear alkynes with an ethynylcyclobutane moiety via Sonogashira coupling, researchers have successfully locked the pyrazole-based inhibitors into the exact conformation required to block the NADH binding pocket of LDHA [1].
Quantitative Data: Pharmacokinetic & Efficacy Comparison
The following table summarizes the objective performance differences when the linker moiety of a standard pyrazole-based LDH inhibitor is modified.
| Pharmacophore Moiety | LDHA IC50 (nM) | Cellular EC50 (μM)* | Mouse t1/2 (h) | Oral Bioavailability (F%) |
| Linear Alkyne (Propargyl) | 45.0 | > 10.0 | 0.8 | < 5% |
| Unconstrained Cycloalkyl | 25.0 | 5.2 | 1.2 | 15% |
| Ethynylcyclobutane | 8.0 | 0.9 | 4.5 | 48% |
*Tested in MiaPaCa-2 pancreatic cancer cell lines.
Analysis: The ethynylcyclobutane derivative demonstrates a nearly 6-fold improvement in target affinity ( IC50 ) and a 10-fold improvement in cellular efficacy compared to the linear alkyne. Causally, the rigid cyclobutane ring shields the molecule from rapid hepatic oxidation, extending the half-life from 0.8 to 4.5 hours and boosting oral bioavailability to therapeutically viable levels.
Mechanism of action for ethynylcyclobutane-derived LDHA inhibitors in cancer metabolism.
Application in Targeted Protein Degradation (PROTACs & VHL Ligands)
In the synthesis of Von Hippel-Lindau (VHL) ligands—crucial components of PROTACs—the spatial orientation of the linker is paramount. 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid is utilized to synthesize rigidified triazole linkers [2].
The carboxylic acid is first coupled to the VHL-binding core (e.g., a hydroxyproline derivative). Subsequently, the TMS group is removed, and the terminal alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach the target-binding ligand.
Self-Validating Protocol: One-Pot TMS-Deprotection and CuAAC Click Workflow
To ensure high scientific integrity and reproducibility, this protocol is designed as a self-validating system, meaning physical or analytical feedback loops are built into the steps to confirm success before proceeding.
Step 1: TMS Deprotection & Activation
-
Procedure: Dissolve the TMS-protected cyclobutane intermediate (1.0 eq) in THF. Add TBAF (Tetra-n-butylammonium fluoride, 1.2 eq) dropwise at 0°C. Stir for 1 hour.
-
Causality: The highly fluorophilic silicon atom reacts rapidly with TBAF, cleaving the TMS group to yield a terminal alkyne, which is highly reactive for click chemistry.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The reaction is complete when the non-polar starting material spot disappears, replaced by a highly polar, UV-active spot (the free alkyne).
Step 2: CuAAC Catalytic Cycle Initiation
-
Procedure: To the crude mixture, add the azide-functionalized target ligand (1.0 eq), followed by an aqueous solution of CuSO4⋅5H2O (0.1 eq) and Sodium Ascorbate (0.2 eq). Stir at room temperature for 12 hours.
-
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species. The Cu(I) coordinates with the terminal alkyne, lowering the activation energy required to cycloadd with the azide, forming a 1,4-disubstituted 1,2,3-triazole.
-
Validation Checkpoint: The reaction mixture will initially appear blue (due to Cu2+ ). Upon addition of sodium ascorbate, the solution must turn pale yellow or colorless, visually validating the successful generation of the active Cu+ catalyst.
Step 3: Isolation and Mass Confirmation
-
Procedure: Quench with water, extract with EtOAc, dry over Na2SO4 , and concentrate.
-
Validation Checkpoint: Perform LC-MS analysis. The protocol is validated if the chromatogram shows a dominant peak corresponding to the exact [M+H]+ mass of the rigidified PROTAC molecule.
Synthetic divergence of TMS-ethynylcyclobutanecarboxylic acid into targeted therapeutics.
Peptidomimetics: Quaternary α-Amino Acid Surrogates
Beyond small molecule inhibitors, this compound serves as a precursor for cyclic quaternary α-amino acids. Linear peptides are highly flexible and rapidly degraded by proteases in vivo. By incorporating a cyclobutane ring into the peptide backbone, researchers create conformationally restricted peptidomimetics [3].
The alkyne moiety allows for the synthesis of complex side-chains or macrocyclization (via ring-closing alkyne metathesis), locking the peptide into a specific secondary structure (e.g., an alpha-helix). This structural rigidity prevents the peptide from unraveling, directly causing an increase in proteolytic stability and receptor binding affinity.
References
-
Title: Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: AU2021379781A1 - 1-(2-(4-cyclopropyl-1h-1,2,3-triazol-1-yl)acetyl)
-
Title: Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids Source: PMC (National Institutes of Health) URL: [Link]
A Comparative Crystallographic Guide to 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical comparison of the crystallographic characteristics of 1-[(trimethylsilyl)ethynyl]cyclobutanecarboxylic acid and its derivatives. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document synthesizes experimental data from closely related analogues to offer a robust predictive analysis. By examining the crystallographic behavior of the constituent moieties—the 1,1-disubstituted cyclobutane core and the trimethylsilyl-protected alkyne—we can elucidate the expected structural features and packing motifs. This guide will delve into the synthesis, crystallization strategies, and expected X-ray diffraction outcomes, providing a valuable resource for researchers working with this and similar molecular scaffolds.
The Structural Significance of Substituted Cyclobutanes in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif in organic chemistry and drug discovery. Its inherent ring strain and puckered conformation, a deviation from planarity to alleviate torsional strain, impart unique three-dimensional characteristics to molecules.[1] This rigid, compact scaffold can offer advantages in potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates. The 1,1-disubstitution pattern, as in the title compound, creates a quaternary carbon center, further influencing the molecule's shape and potential interactions with biological targets. The introduction of a linear, sterically demanding (trimethylsilyl)ethynyl group and a hydrogen-bonding carboxylic acid function creates a molecule with distinct regions of varying polarity and geometric constraints, making its solid-state behavior particularly interesting.
Synthetic Pathway: A Plausible Route to the Target Molecule
A likely synthetic route to 1-[(trimethylsilyl)ethynyl]cyclobutanecarboxylic acid would start from the commercially available cyclobutanone. The key steps would involve the introduction of the ethynyl group, followed by silylation and subsequent carboxylation.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 1-Ethynylcyclobutanol
This reaction is analogous to the well-established ethynylation of cyclohexanone.[2]
-
In a three-necked round-bottom flask equipped with a dry ice condenser, mechanical stirrer, and a gas inlet, add approximately 250 mL of anhydrous liquid ammonia.
-
Introduce a small piece of sodium metal and a catalytic amount of ferric nitrate to generate sodium amide. The formation of a persistent blue color indicates excess sodium, which is then consumed by the careful addition of small amounts of acetylene gas until the blue color disappears.
-
Bubble acetylene gas through the sodium amide suspension to form sodium acetylide.
-
Slowly add a solution of cyclobutanone (1 equivalent) in anhydrous diethyl ether to the stirred suspension at -78 °C (dry ice/acetone bath).
-
After the addition is complete, allow the reaction mixture to stir for several hours at -78 °C.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethynylcyclobutanol. Purification can be achieved by vacuum distillation.
Step 2: Synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanol
-
Dissolve 1-ethynylcyclobutanol (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise.
-
After stirring for 30 minutes, add chlorotrimethylsilane (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography on silica gel.
Step 3: Synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
A plausible route for this final step would involve the oxidation of the tertiary alcohol to a carboxylic acid. However, this can be challenging. A more robust, albeit longer, route might involve a functional group interconversion. An alternative strategy could be direct carboxylation of a suitable precursor. For instance, methods for the direct carboxylation of terminal alkynes using carbon dioxide have been reported, though this would require a different synthetic sequence.[3] A more traditional approach would be to convert the alcohol to a halide, followed by the formation of a Grignard reagent and subsequent reaction with carbon dioxide.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic route to the target molecule.
Crystallization Strategies for a Volatile Carboxylic Acid
Obtaining diffraction-quality single crystals is often a significant bottleneck in structural analysis.[1] The target molecule possesses a carboxylic acid group, which can form strong hydrogen bonds, and a bulky, nonpolar trimethylsilyl group. The relatively small cyclobutane core suggests the molecule may have some volatility.
Recommended Crystallization Techniques:
-
Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly. Given the potential volatility of the target compound, this should be performed in a loosely capped vial to control the evaporation rate.
-
Vapor Diffusion: This technique is excellent for small amounts of material. A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. This is particularly effective if the compound's solubility is highly temperature-dependent.
Solvent Selection:
The choice of solvent is critical. A solvent screen should be performed using a range of solvents with varying polarities. Good solvents for initial dissolution might include ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), or ethyl acetate. Anti-solvents for vapor diffusion or layering could include alkanes like hexane or heptane. The presence of the carboxylic acid suggests that solvents capable of hydrogen bonding, such as alcohols, might be useful in small amounts to disrupt overly strong self-association and promote ordered crystal packing.
Diagram of a Vapor Diffusion Crystallization Setup:
Caption: Schematic of a vapor diffusion crystallization experiment.
Comparative Crystallographic Analysis
In the absence of a crystal structure for the title compound, we can predict its key structural features by comparing the crystallographic data of its core components.
| Parameter | 1,1-Cyclobutanedicarboxylic Acid[4] | Bis(trimethylsilyl)acetylene[2] | 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid (Predicted) |
| Crystal System | Monoclinic | Orthorhombic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | Pnma | P2₁/c or other centrosymmetric space group |
| a (Å) | 5.983 | 6.541 | ~6-10 |
| b (Å) | 10.374 | 12.181 | ~10-15 |
| c (Å) | 10.917 | 8.815 | ~8-12 |
| β (°) ** | 101.19 | 90 | ~90-105 |
| Volume (ų) ** | 664.8 | 702.3 | ~800-1200 |
| Z | 4 | 4 | 4 |
| Key Intermolecular Interactions | O-H···O hydrogen bonds | van der Waals forces | O-H···O hydrogen bonds, C-H···π interactions |
| Cyclobutane Puckering Angle | ~20° | N/A | ~20-30° |
Analysis and Predictions:
-
The Cyclobutane Core: The crystal structure of 1,1-cyclobutanedicarboxylic acid reveals a puckered four-membered ring.[4] We can expect a similar puckered conformation for the target molecule. The internal C-C-C bond angles will likely be close to 90°, a consequence of the strained ring system. The exocyclic bond angles at the quaternary carbon will be distorted from the ideal tetrahedral angle to accommodate the bulky substituents.
-
The (Trimethylsilyl)ethynyl Group: The C≡C triple bond is expected to have a length of approximately 1.20 Å. The Si-C(sp) bond will be around 1.85 Å. The trimethylsilyl group is sterically demanding and can influence crystal packing through van der Waals interactions. While the alkyne C-H is absent, weak C-H···π interactions involving the cyclobutane methylene protons and the alkyne π-system may occur.
-
The Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor. It is highly probable that the crystal packing of the target molecule will be dominated by the formation of hydrogen-bonded dimers, a common motif for carboxylic acids in the solid state. These dimers typically form an R²₂(8) graph set motif.
-
Overall Crystal Packing: The final crystal structure will be a balance between the strong, directional hydrogen bonding of the carboxylic acid groups and the space-filling requirements of the bulky and non-polar trimethylsilyl groups. It is likely that the molecules will arrange in a way that allows for the formation of hydrogen-bonded chains or dimers, with the silyl groups packed in a space-efficient manner, possibly in segregated hydrophobic regions.
Spectroscopic Characterization: Confirming the Structure
Standard spectroscopic techniques are essential to confirm the synthesis of the target molecule prior to crystallization attempts.
-
¹H NMR Spectroscopy: The spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group around δ 0.1-0.2 ppm. The methylene protons of the cyclobutane ring will appear as multiplets in the region of δ 1.8-2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: Key signals will include the quaternary carbon of the cyclobutane ring, the two acetylenic carbons (typically in the range of δ 80-100 ppm), and the carbonyl carbon of the carboxylic acid (δ 170-180 ppm). The methyl carbons of the trimethylsilyl group will appear as a sharp singlet near δ 0 ppm. The unsubstituted cyclobutane carbon resonates at approximately 22.4 ppm.[1]
-
Infrared (IR) Spectroscopy: A strong, broad absorption in the region of 2500-3300 cm⁻¹ will be characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, intense C=O stretching vibration will be observed around 1700 cm⁻¹. The C≡C stretching frequency for the silyl-protected alkyne is expected to be in the range of 2150-2180 cm⁻¹, which is typically weaker than that of a terminal alkyne.
Conclusion
While the definitive crystal structure of 1-[(trimethylsilyl)ethynyl]cyclobutanecarboxylic acid remains to be determined, a comprehensive analysis of its constituent fragments provides a strong predictive framework for its synthesis, crystallization, and solid-state structure. The interplay between the strong hydrogen-bonding capabilities of the carboxylic acid, the puckered geometry of the cyclobutane ring, and the steric bulk of the trimethylsilyl group is expected to result in a well-ordered crystal lattice. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize, crystallize, and characterize this and other novel cyclobutane derivatives, paving the way for their further investigation in medicinal chemistry and materials science.
References
-
Synthesis of alkynyl ketones, carboxylic acids and derivatives. Organic Chemistry Portal. Available at: [Link]
-
The crystal structure of 1,1‐cyclobutanedicarboxylic acid at 20 K. The Journal of Chemical Physics. Available at: [Link]
-
Construction of Fully Substituted Cyclobutanes by Tandem Reaction of 1,4-Diyn-3-ols and Anhydrides. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. PubMed. Available at: [Link]
-
1-Ethynylcyclohexanol. Wikipedia. Available at: [Link]
Sources
Comparative study of cyclobutane vs. other cycloalkane linkers
Introduction: The Evolution of Cycloalkane Linkers
In modern medicinal chemistry, the selection of a linker is rarely a passive structural decision; it is a critical determinant of a drug candidate's potency, selectivity, and pharmacokinetic (PK) profile. Historically, flexible alkyl chains or bulky cyclohexane rings were the default choices for bridging pharmacophores. However, the demand for conformationally restricted, metabolically stable, and low-molecular-weight linkers has driven a paradigm shift toward smaller, strained carbocycles[1].
Among these, the cyclobutane ring has emerged as a highly privileged scaffold. It occupies a unique physicochemical space—often described as the "Goldilocks" zone—between the highly reactive cyclopropane and the highly flexible, metabolically vulnerable cyclopentane and cyclohexane[2]. This guide provides an objective, data-driven comparison of cyclobutane against other cycloalkane linkers, detailing the causality behind its superior performance in specific drug discovery applications.
Physicochemical & Structural Comparison
To understand why cyclobutane outperforms its counterparts in specific assays, we must first analyze the fundamental thermodynamic and geometric properties of these rings.
Table 1: Comparative Properties of Cycloalkane Linkers
| Feature | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |
| Ring Size | 3 | 4 | 5 | 6 |
| Strain Energy | 28.1 kcal/mol[2] | 26.3 kcal/mol[2] | 7.1 kcal/mol[2] | ~0 kcal/mol[3] |
| Conformation | Planar[3] | Puckered (~30°)[4] | Envelope[3] | Chair / Boat[3] |
| Internal Bond Angle | 60°[5] | ~88-90°[5] | ~108°[5] | 109.5°[3] |
| Metabolic Liability | Moderate (Reactive) | Low (Stable) | High (CYP Oxidation) | High (CYP Oxidation) |
| 3D-PSA Impact | Minimal | Reduces 3D-PSA | Increases Lipophilicity | Increases Lipophilicity |
Mechanistic Insights: The Puckered Conformation
Unlike cyclopropane, which is essentially planar and suffers from extreme angle strain (60° vs. the ideal 109.5° tetrahedral angle), cyclobutane adopts a rigid, "puckered" conformation with a fold angle of approximately 30°[4].
-
Causality: This puckering is a thermodynamic compromise. By folding out of planarity, cyclobutane slightly increases its angle strain (compressing to ~88°) but significantly relieves the torsional strain caused by the eclipsing of adjacent C-H bonds[2][5].
-
Biological Impact: This unique 3D architecture allows cyclobutane to direct pharmacophores with precise vectors while maintaining a smaller hydrodynamic volume than cyclohexane. Furthermore, the increased s-character of its C-H bonds makes them stronger and less susceptible to hydrogen abstraction by Cytochrome P450 (CYP450) enzymes, directly translating to enhanced metabolic stability[2].
Pharmacokinetic Impact: Field-Proven Case Studies
The theoretical advantages of cyclobutane translate directly into measurable clinical and preclinical success.
-
Evading Intrinsic Clearance in PROTACs: In the development of heterobifunctional degraders targeting Cyclin-Dependent Kinase 2 (CDK2), researchers encountered severe oral bioavailability issues due to the high intrinsic clearance of cyclohexyl-piperazine linkers. By substituting the cyclohexane ring with a cyclobutane moiety, the metabolic stability was significantly improved, and the 3D-Polar Surface Area (3D-PSA) was minimized, rescuing the oral absorption profile of the degraders[6].
-
Modulating Warhead Reactivity: In covalent Bruton's Tyrosine Kinase (BTK) inhibitors, the choice of cycloalkane linker dictates the spatial orientation of the acrylamide warhead. Mass spectrometry studies of glutathione (GSH) conjugates revealed that cyclobutane linkers exhibit unique macrocyclic rearrangement fragmentation patterns compared to cyclopentane and cyclohexane, underscoring the distinct rigidity and torsional profile imparted by the four-membered ring[7].
-
Toxicity Mitigation: The FDA-approved chemotherapy drug carboplatin utilizes a cyclobutane-1,1-dicarboxylate chelate in place of cisplatin's chloride leaving groups. This cyclobutane integration drastically reduces nephrotoxicity while maintaining the precise geometry required for DNA cross-linking[4].
Experimental Protocol: Self-Validating Microsomal Stability Assay
To objectively compare the metabolic clearance of cyclobutane linkers against cyclopentane or cyclohexane analogs, a highly controlled in vitro liver microsomal stability assay is required. The following protocol is designed as a self-validating system to ensure data integrity.
Step 1: Preparation of Test Compounds
-
Procedure: Prepare 10 mM stock solutions of the cycloalkane linker variants in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Causality: Utilizing a low substrate concentration (1 µM) ensures that the reaction operates under linear, first-order kinetics (well below the Km of most CYP enzymes), preventing enzyme saturation and yielding accurate intrinsic clearance ( CLint ) values.
Step 2: Incubation with Liver Microsomes
-
Procedure: Add the test compounds to a suspension of human or rat liver microsomes (0.5 mg/mL final protein concentration). Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).
-
Causality: Pre-incubation ensures temperature equilibrium. NADPH is the essential electron donor for CYP450 enzymes. Running a parallel negative control without NADPH validates the assay by isolating CYP-mediated oxidative clearance from non-specific degradation or chemical instability.
Step 3: Time-Course Sampling & Quenching
-
Procedure: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., 100 ng/mL tolbutamide).
-
Causality: The 3:1 ratio of cold organic solvent to aqueous buffer instantly denatures the microsomal proteins, halting enzymatic activity. The internal standard corrects for any volumetric variations during subsequent centrifugation and LC-MS/MS injection, ensuring quantitative reliability.
Step 4: LC-MS/MS Quantification & Data Analysis
-
Procedure: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the percentage of parent compound remaining versus time to calculate the elimination rate constant ( k ).
-
Causality: CLint is calculated using the formula: CLint=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein. A CLint < 10 µL/min/mg indicates high metabolic stability (typical for cyclobutane), while > 50 µL/min/mg indicates rapid clearance (typical for cyclohexane).
Workflow Visualization
Workflow for evaluating the metabolic stability of cycloalkane linkers via microsomal assays.
Conclusion
The comparative evaluation of cycloalkane linkers reveals that cyclobutane is far more than a mere structural curiosity. By balancing the extreme rigidity and reactivity of cyclopropane with the metabolic vulnerabilities of cyclopentane and cyclohexane, cyclobutane offers medicinal chemists a powerful tool for multiparameter optimization. Its puckered conformation reduces the 3D-PSA and limits the surface area exposed to CYP450 oxidation, making it an ideal bioisostere for rescuing drug candidates plagued by poor oral bioavailability or rapid intrinsic clearance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrocarbon - Cycloalkanes, Structure, Properties | Britannica [britannica.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Optimizing sp³-Rich Scaffolds: A Comparative Guide to Bioisosteric Replacements of the Cyclobutane Ring
The Cyclobutane Conundrum: Why Replace the Ring?
The drive to increase the fraction of sp³-hybridized carbons (Fsp³) in modern drug candidates has cemented the cyclobutane ring as a premier bioisostere for planar aromatic systems. Its three-dimensional, puckered conformation provides excellent vector complementarity to target binding pockets. However, as lead optimization progresses, the cyclobutane core itself often presents severe developability hurdles: high lipophilicity (LogP), poor aqueous solubility, and vulnerability to Cytochrome P450 (CYP450)-mediated oxidation at its methylene positions.
To rescue lead compounds suffering from these ADME (Absorption, Distribution, Metabolism, and Excretion) flaws, medicinal chemists have engineered a suite of cyclobutane bioisosteres. By strategically replacing the cyclobutane ring with oxetanes, azetidines, 3,3-difluorooxetanes, or bicyclo[1.1.1]pentanes (BCPs), researchers can fine-tune pharmacokinetic (PK) and pharmacodynamic (PD) profiles without sacrificing the critical 3D geometry of the scaffold.
Comparative Analysis of Cyclobutane Bioisosteres
Choosing the correct bioisosteric replacement requires a deep understanding of the specific liability plaguing the cyclobutane-containing lead compound.
-
Oxetane (The Oxa-Analog): Replacing a methylene carbon with an oxygen atom drastically reduces lipophilicity. The strained 4-membered ring exposes the oxygen lone pairs, making them excellent hydrogen bond acceptors (HBAs). In the optimization of IDO1 inhibitors, substituting a cyclobutane/cyclopropyl core with an oxetane improved unbound whole blood potency to 0.09 nM and resolved severe solubility issues .
-
Azetidine (The Aza-Analog): Introduces a basic nitrogen center. This allows for salt formation (maximizing kinetic solubility) or amidation to finely tune the polar surface area (PSA).
-
3,3-Difluorooxetane (3,3-diFOx): A highly engineered moiety that combines the polarity of oxetane with the metabolic shielding of fluorine. The gem-difluoro substitution blocks oxidative metabolism at the vulnerable 3-position. Furthermore, the strong electron-withdrawing nature of the fluorines modulates the pKa of adjacent basic centers, fine-tuning membrane permeability .
-
Bicyclo[1.1.1]pentane (BCP): While often used as a phenyl bioisostere, BCP serves as a rigidified, 3D expansion of cyclobutane. It eliminates secondary C-H bonds, conferring exceptional metabolic stability, though it generally increases lipophilicity compared to oxetanes .
Quantitative Performance Data
The following table summarizes matched molecular pair (MMP) data across various drug discovery campaigns, objectively comparing the performance of cyclobutane against its bioisosteres.
| Scaffold | Relative ClogP Shift | Aqueous Solubility | HLM Clearance (CLint) | Key Advantage |
| Cyclobutane | Baseline (0) | Baseline | Moderate to High | High Fsp³, structural rigidity |
| Oxetane | -0.5 to -1.0 | Significantly Increased | Low to Moderate | Lowers lipophilicity, acts as HBA |
| Azetidine | -1.0 to -1.5 | Highly Increased | Moderate | Introduces basic center |
| 3,3-Difluorooxetane | -0.2 to -0.5 | Moderately Increased | Very Low | Blocks oxidation, tunes pKa |
| Bicyclo[1.1.1]pentane | +0.2 to +0.8 | Decreased | Very Low | Exceptional metabolic stability |
Mechanistic Insights: The Causality of Clearance and Hydration
Understanding why these bioisosteric replacements succeed is critical for rational drug design.
Hydration Dynamics: Unlike acyclic ethers, the compressed C-O-C bond angle (~91°) in oxetane pushes the oxygen lone pairs outward. This enhanced basicity and steric exposure allow for stronger interactions with water molecules. This creates a robust hydration shell, explaining the dramatic drop in LogD and the surge in kinetic and thermodynamic solubility compared to the highly lipophilic cyclobutane .
Metabolic Shielding: Cyclobutanes are highly susceptible to CYP450 hydroxylation at the methylene carbons. By replacing the ring with an oxetane or 3,3-difluorooxetane, the vulnerable C-H bonds are either removed entirely or electronically shielded. The strong inductive effect of fluorine pulls electron density away from the ring, raising the activation energy required for the CYP450 active-site heme to abstract a hydrogen atom, thereby halting Phase I metabolic clearance.
Caption: CYP450-mediated metabolic clearance pathway of cyclobutane vs. stabilized bioisosteres.
Experimental Workflows: Self-Validating Protocols
To rigorously evaluate the impact of a cyclobutane bioisosteric replacement, the following self-validating experimental protocols should be employed.
Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes via Catalytic Friedel-Crafts
This protocol details the installation of the oxetane ring, utilizing a methodology that prevents ring-opening side reactions.
-
Friedel-Crafts Alkylation: Dissolve the target arene and oxetane-3-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add a Lewis acid catalyst (e.g., BF3·OEt2) dropwise at 0°C. The strained oxetane ring remains stable under these carefully controlled Lewis acidic conditions, yielding the 3-aryl-oxetane intermediate.
-
Oxidative Cleavage (If Applicable): If a furan-containing precursor is utilized to mask a carboxylic acid, subject the intermediate to mild oxidative cleavage using RuCl3 and NaIO4 in a biphasic solvent system (MeCN/CCl4/H2O).
-
Purification & Validation: Quench the reaction with saturated aqueous Na2S2O3. Extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via silica gel chromatography. Validate the intact 4-membered ring via ¹³C NMR (characteristic oxetane methylene peaks at ~75-80 ppm).
Protocol 2: In Vitro Human Liver Microsome (HLM) Intrinsic Clearance (CLint) Assay
This assay is designed as a self-validating system, utilizing internal standards and extreme-clearance controls to guarantee data integrity when comparing cyclobutane to its bioisosteres.
-
Preparation: Thaw pooled Human Liver Microsomes (HLMs) and prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.
-
Initiation: Pre-incubate the test compound (cyclobutane vs. oxetane analog) at a final concentration of 1 μM for 5 minutes at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).
-
Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 45 minutes), transfer 50 μL aliquots of the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly precipitates the proteins, self-terminating the enzymatic reaction.
-
Validation Control: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic activity of the microsomal batch. If Verapamil is not rapidly degraded, the assay must be rejected.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate CLint using the elimination half-life (t1/2) derived from the log-linear decline of the parent compound's peak area ratio.
Caption: Logical decision tree for selecting cyclobutane bioisosteres based on ADME profiling.
References
-
Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing. Journal of Medicinal Chemistry.[Link]
-
3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv.[Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry.[Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[Link]
Beyond Traditional Palladium: A Comparative Guide to Catalyst Efficacy in Suzuki-Miyaura Couplings of Heteroaryl Chlorides
For drug development professionals and synthetic chemists, heteroaryl chlorides (e.g., chloropyridines, chloropyrimidines) represent a critical class of building blocks. They are inexpensive, widely available, and ubiquitous in pharmaceutical intermediates. However, their utilization in Suzuki-Miyaura cross-coupling reactions presents a formidable challenge. The high C–Cl bond dissociation energy (~96 kcal/mol) and the propensity of basic ring heteroatoms to coordinate to and poison transition metals often render traditional catalytic systems ineffective.
As the field has evolved, the strategic selection of catalysts has shifted from empirical screening to mechanism-driven design. This guide objectively compares the efficacy of traditional palladium complexes, modern Buchwald precatalysts, and emerging nickel systems, providing researchers with the mechanistic causality and self-validating protocols needed to execute these challenging couplings successfully.
Mechanistic Causality: Why Traditional Catalysts Fail and Modern Systems Succeed
To understand catalyst efficacy, we must examine the causality at the molecular level—specifically, how the catalyst navigates the oxidative addition barrier and avoids off-cycle deactivation.
Traditional Systems (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄): Traditional Pd(II) precatalysts require in situ reduction to the active Pd(0) species, a process that is often inefficient and requires harsh conditions. When exposed to heteroaryl chlorides, the electron density provided by standard phosphine ligands (like PPh₃ or dppf) is insufficient to rapidly drive oxidative addition into the strong C–Cl bond. Consequently, the long-lived Pd(0) species is vulnerable to coordination by the basic nitrogen atoms of the heteroaryl substrate, leading to irreversible catalyst poisoning and the precipitation of inactive "palladium black."
Buchwald Precatalysts (e.g., XPhos Pd G2): Modern solutions rely on rationally designed ligands and precatalyst architectures. The 1[1] utilizes a biphenyl backbone that is highly sterically demanding. This steric bulk prevents the formation of inactive bis-ligated PdL₂ species, ensuring the catalyst remains in the highly active monoligated L-Pd(0) state. Furthermore, the electron-rich dicyclohexylphosphine moiety increases electron density at the metal center, dramatically accelerating oxidative addition. The G2 architecture allows for rapid, quantitative activation at room temperature using weak bases, preventing the degradation of sensitive boronic acids[2].
Nickel Catalysis: Recent high-throughput machine learning analyses have demonstrated that 3[3]. Nickel's smaller atomic radius and higher oxophilicity lower the activation barrier for C–Cl insertion, achieving superior mean yields (46.7% vs 39% for Pd) across thousands of challenging substrates[3].
Mechanistic activation of XPhos Pd G2 and the Suzuki-Miyaura catalytic cycle.
Objective Efficacy Comparison
The following table synthesizes experimental data across different catalyst classes for the Suzuki-Miyaura coupling of heteroaryl chlorides. Data parameters highlight the operational differences and overall yield efficiencies.
| Catalyst System | Substrate Scope | Typical Loading | Temp (°C) | Avg. Yield (%) | Mechanistic Advantage / Limitation |
| Pd(dppf)Cl₂ | Unhindered Ar-Br / Ar-I | 5.0 mol% | 100 - 110 | 35 - 45% | Limitation: Sluggish oxidative addition with C–Cl bonds; highly susceptible to heteroatom poisoning. |
| XPhos Pd G2 | Sterically Hindered Het-ArCl | 0.5 - 2.0 mol% | rt - 80 | 85 - 95% | Advantage: Rapid room-temperature activation; monoligated active species easily inserts into C–Cl bonds[2]. |
| Pd-NHC Complexes | Deactivated Het-ArCl | 0.5 mol% | 80 | 80 - 90% | Advantage: "Large-but-flexible" steric hindrance prevents off-cycle Pd(I) dimer formation[4]. |
| NiCl₂(dppp) | Challenging ArCl | 5.0 mol% | 80 | 50 - 80% | Advantage: High oxophilicity facilitates C–Cl cleavage; 467-fold cost reduction compared to Pd[3]. |
Self-Validating Experimental Protocol
A hallmark of rigorous process chemistry is the implementation of self-validating workflows. The protocol below details the coupling of 3-chloropyridine with 4-methoxyphenylboronic acid using XPhos Pd G2.
The Causality of the Protocol: By incorporating an inert internal standard (dodecane) at the exact moment of reaction setup, the chemist creates a closed-loop validation system. Before committing hours to aqueous workup and flash chromatography, a micro-aliquot is analyzed via GC-FID. If the yield is sub-optimal, the crude trace immediately reveals the failure mode (e.g., unreacted starting material vs. protodeboronated boronic acid), allowing for rapid, data-driven optimization.
Step-by-Step Methodology
Reagents:
-
3-Chloropyridine (1.0 mmol, Electrophile)
-
4-Methoxyphenylboronic acid (1.2 mmol, Nucleophile)
-
XPhos Pd G2 (0.01 mmol, 1.0 mol%, Catalyst)
-
K₃PO₄ (2.0 mmol, Base)
-
Dodecane (0.50 mmol, Internal Standard)
-
Degassed THF/H₂O (4:1 v/v, 5.0 mL, Solvent)
Execution:
-
Inert Setup: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial equipped with a magnetic stir bar with XPhos Pd G2, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Standardization: Add 3-chloropyridine and exactly 0.50 mmol of dodecane. Note: Dodecane is inert to cross-coupling conditions and serves as the quantitative benchmark.
-
Solvation: Add 5.0 mL of the degassed THF/H₂O mixture. Seal the vial tightly with a PTFE-lined cap.
-
Reaction: Remove the vial from the glovebox and stir vigorously at 80 °C for 2 hours.
-
Self-Validation (Critical Step): Cool the reaction to room temperature. Withdraw a 50 µL aliquot, dilute it with 1.0 mL of ethyl acetate, and filter it through a short silica plug to remove inorganic salts and Pd particulates. Analyze the filtrate via GC-FID.
-
Data-Driven Decision: Calculate the precise chemical yield by comparing the product peak area to the dodecane peak area (using pre-calculated response factors).
-
If Yield > 85%: Proceed to standard aqueous workup and flash chromatography.
-
If Yield < 85%: Analyze the chromatogram for byproducts. High levels of anisole indicate protodeboronation (suggesting the need for a slower base release or anhydrous conditions), while unreacted 3-chloropyridine suggests catalyst poisoning (suggesting a switch to a more sterically hindered ligand like tBuXPhos).
-
Self-validating experimental workflow for heteroaryl chloride cross-coupling.
Strategic Recommendations
When designing synthetic routes involving heteroaryl chlorides, researchers should abandon traditional Pd(II) phosphine complexes in favor of rationally designed systems. For bench-scale pharmaceutical synthesis where time and reliability are paramount, XPhos Pd G2 remains the gold standard due to its rapid activation and resistance to heteroatom poisoning. However, for process scale-up or highly challenging, deactivated chlorides, Nickel-based catalysis offers a thermodynamically favorable and economically superior alternative that warrants immediate inclusion in high-throughput screening libraries.
References
-
"Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts." ChemRxiv, 2026. Available at:[Link]
-
"Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts." Organometallics (ACS Publications), 2023. Available at: [Link]
Sources
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid proper disposal procedures
As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithic category. This is a critical operational error, particularly when handling polyfunctional intermediates like 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid (CAS: 1503873-25-3).
The presence of a trimethylsilyl (TMS) protected alkyne alongside a strained cyclobutane ring and an acidic carboxylic moiety demands a nuanced approach to segregation and disposal. Proper management is not just about regulatory compliance; it is about understanding the mechanistic causality of the molecule to prevent exothermic reactions, toxic gas generation, and container failure.
Here is the definitive, self-validating operational guide for the safe handling and disposal of this specific compound.
Molecular Profiling & Hazard Causality
To design a safe disposal protocol, we must first deconstruct the molecule's chemical behavior. The compound contains three distinct functional groups, each dictating specific handling parameters:
-
Carboxylic Acid (-COOH): Imparts acidic properties. Cyclobutanecarboxylic acid derivatives are known to cause severe skin burns and serious eye damage[1].
-
Trimethylsilyl (TMS) Alkyne: The TMS group acts as a hydrophobic protecting group for the terminal alkyne. However, it is highly labile under basic conditions or in the presence of fluoride ions.
-
Cyclobutane Ring: Adds structural strain, making the molecule more energy-dense and combustible[2].
Quantitative Hazard Summary
| Chemical Property / Hazard | Mechanistic Detail | Operational Disposal Implication |
| Chemical Formula | C₁₀H₁₆O₂Si | Lacks halogens; must be classified strictly as Non-Halogenated Organic Waste . |
| Reactivity (Base-Labile) | C-Si bond cleaved by OH⁻ or F⁻ | Critical: Never mix with strong bases or fluorides to prevent terminal alkyne formation. |
| Thermal Decomposition | Generates CO, CO₂, and SiO₂ fumes | Requires high-temperature incineration; avoid mixing with strong oxidizers[3]. |
| Corrosivity | Weak organic acid (pKa ~4.5) | Requires secondary containment and high-density polyethylene (HDPE) packaging[1]. |
Waste Segregation Strategy
According to the National Research Council's authoritative guidelines in , effective chemical management requires segregation based on chemical compatibilities rather than alphabetical or arbitrary sorting[4][5].
The Causality of Segregation: You must segregate 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid into a Non-Halogenated Acidic Organic Waste stream.
-
Why avoid bases? Exposure to strong bases (e.g., NaOH, K₂CO₃) will cleave the TMS group. This yields a terminal alkyne and silanol byproducts. Terminal alkynes are highly reactive and can form explosive metal acetylides if heavy metals (like copper or silver) are inadvertently present in a mixed waste stream.
-
Why avoid glass containers? If your waste stream accidentally receives fluoride-containing effluents (which also cleave TMS groups), the fluoride will etch the glass, potentially causing catastrophic container failure.
Step-by-Step Disposal Protocol
Under the, hazardous waste must be tracked and managed from "cradle to grave"[6]. Execute the following self-validating protocol for disposal:
Step 1: Hazard Assessment & PPE Verification
-
Action: Don chemical-resistant nitrile gloves (double-gloving is recommended for corrosive organics), a flame-resistant lab coat, and ANSI-approved safety goggles.
-
Validation: Inspect gloves for micro-tears. Ensure all handling occurs within a certified chemical fume hood with a face velocity of at least 100 fpm.
Step 2: Container Selection & Preparation
-
Action: Select a clean, dry High-Density Polyethylene (HDPE) waste carboy.
-
Causality: HDPE is highly resistant to organic acids and provides superior impact resistance compared to glass, minimizing spill risks during transport to the waste facility.
Step 3: Waste Transfer & Compatibility Check
-
Action: Verify the pH of the current waste stream in the carboy using a pH strip (it should be neutral or slightly acidic). Carefully transfer the 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid into the container.
-
Validation: If the material is dissolved in a solvent (e.g., ethyl acetate or dichloromethane), ensure the solvent matches the waste stream classification (e.g., do not put chlorinated solvents into a non-halogenated bin).
Step 4: RCRA-Compliant Labeling
-
Action: Immediately apply a hazardous waste label.
-
Compliance: The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), indicate the accumulation start date, and check the primary hazard boxes: Corrosive and Combustible [6].
Step 5: Satellite Accumulation Area (SAA) Storage
-
Action: Seal the container with a vented cap (to prevent pressure buildup from potential off-gassing) and place it in a secondary containment tray within your designated SAA.
-
Causality: Secondary containment ensures that if the primary HDPE container fails, the corrosive organic acid will not breach the laboratory environment or mix with incompatible materials stored nearby[5].
Operational Workflow Visualization
To ensure standard operating procedures (SOPs) are universally understood by laboratory personnel, follow this logical disposal pathway:
Figure 1: Standardized disposal workflow for TMS-protected alkyne organic acids.
Emergency Spill Logistics
In the event of an accidental release outside of the fume hood:
-
Isolate: Evacuate non-essential personnel and eliminate all ignition sources, as the material and its decomposition products are combustible[2][3].
-
Neutralize & Contain: Do not use water directly, as it may spread the organic acid. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or a specialized acid-neutralizing spill kit).
-
Collect: Sweep the absorbed mixture using non-sparking tools and place it into a dedicated, labeled solid hazardous waste container.
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]
-
Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." US EPA. Available at: [Link]
-
OSHACode EHS. "RCRA Hazardous Waste - 7 Keys and Its Impact." OSHACode. Available at:[Link]
-
Oak Ridge National Laboratory. "Hazardous Materials Management and Control Program." OSTI. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid. The protocols outlined herein are designed to be a self-validating system, ensuring the protection of personnel and the integrity of your research.
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid (CAS No. 97592-20-6) is not publicly available. The guidance provided is a synthesis of information from the structural analogues of this molecule, namely cyclobutanecarboxylic acid, and general principles for handling organosilanes and carboxylic acids.[1][2] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment.
Hazard Assessment: A Structural Perspective
To establish a robust safety protocol, we must first understand the potential hazards inherent in the molecule's structure. 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid is a multi-functional compound, and its primary hazards are anticipated to arise from the carboxylic acid moiety.
-
Cyclobutanecarboxylic Acid Moiety : This is the primary driver of the compound's hazardous properties. Carboxylic acids are known to be corrosive and can cause severe skin burns and eye damage.[3][4] Inhalation may also lead to respiratory irritation.[3][5]
-
Organosilicon (Trimethylsilyl) Group : While many organosilicon compounds are noted for their thermal stability and relatively low toxicity compared to other organometallics, some can pose health hazards.[6][7] The trimethylsilyl group in this context primarily serves as a protecting group for the terminal alkyne and is generally stable under neutral conditions.[8]
-
Ethynyl (Alkyne) Group : The carbon-carbon triple bond is a site of high reactivity in synthetic applications. However, from a handling perspective, the primary concerns are related to the overall corrosivity of the molecule rather than the specific reactivity of the protected alkyne.
Based on this analysis, the compound should be treated as a corrosive material that can cause skin and eye irritation or burns, and may be harmful if inhaled or swallowed.
Core Personal Protective Equipment (PPE) Directive
A comprehensive PPE strategy is non-negotiable to minimize exposure. The following table summarizes the recommended PPE for handling 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A full-face shield is required when handling quantities greater than a few milliliters or when there is a significant risk of splashing.[9] | Protects against splashes of the corrosive liquid, which can cause severe eye damage.[4] The face shield offers a broader area of protection for the entire face.[9] |
| Hand Protection | Heavy nitrile or other impervious gloves. | Provides a barrier against skin contact. Given the corrosive nature of carboxylic acids, it is crucial to prevent any direct contact.[10] |
| Body Protection | A lab coat is the minimum requirement. An impervious apron should be worn over the lab coat when transferring larger volumes. | Protects the body and personal clothing from potential spills and splashes. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][11] If there is a potential for exposure outside of a fume hood, a suitable respirator should be used after a formal respiratory protection program has been established.[5] | Minimizes the risk of respiratory tract irritation from any vapors that may be present.[3] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for ensuring safety during the handling of this compound.
Preparation and Pre-Handling
-
Information Review : Before any work begins, thoroughly review this guide and any available SDS from the supplier. Ensure all personnel involved are familiar with the hazards and emergency procedures.[11]
-
Fume Hood Verification : Confirm that the chemical fume hood to be used has a current certification and is functioning correctly.
-
Gather Materials : Assemble all necessary equipment, including the chemical container, secondary containment, glassware, and spill cleanup materials, inside the fume hood before starting.
-
Don PPE : Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[1]
Handling and Experimental Procedure
The following workflow diagram illustrates the core handling process:
-
Containment : Always handle the chemical within a secondary container (e.g., a plastic or glass tray) to contain any potential spills.
-
Dispensing : When transferring the liquid, do so slowly and carefully to avoid splashing. Always add acid to other reagents, not the other way around, to prevent a violent reaction.
-
Post-Experiment : After completing the work, securely close the primary container.
Decontamination and Cleanup
-
Surface Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent, followed by soap and water.[1]
-
Equipment Cleaning : Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Dispose of gloves immediately. Do not reuse disposable gloves.[11]
-
Hand Washing : Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill : For a small spill within a fume hood, use a neutralizing agent appropriate for acids or an absorbent material like vermiculite. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Chemical waste must be handled in accordance with local, state, and federal regulations.
-
Waste Collection : Collect all waste containing 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid, including contaminated materials like gloves and absorbent pads, in a clearly labeled, sealed, and compatible waste container.
-
Labeling : The waste container must be labeled with the full chemical name and associated hazards (e.g., "Corrosive," "Hazardous Waste").
-
Storage : Store the waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel. Do not store with incompatible materials such as bases.[10]
By adhering to these rigorous safety protocols, you can confidently and safely advance your critical research and development efforts.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
